The Strategic Gap: Advanced Synthesis of 3,4-Disubstituted Pyridines
Executive Summary The 3,4-disubstituted pyridine scaffold represents a "privileged but privileged-access" motif in modern medicinal chemistry. While 2,3- and 2,5-isomers are readily accessible via standard electrophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,4-disubstituted pyridine scaffold represents a "privileged but privileged-access" motif in modern medicinal chemistry. While 2,3- and 2,5-isomers are readily accessible via standard electrophilic or nucleophilic substitutions, the 3,4-isomer sits in an electronic "dead zone." The C3 position is electronically deactivated compared to benzene, while the C4 position is less susceptible to nucleophilic attack than C2.[1]
This guide moves beyond basic textbook synthesis to explore high-value, regioselective methodologies: Halogen Dance (HD) , Directed Ortho Metalation (DoM) , and Pyridyne intermediates . These strategies allow researchers to bypass the inherent electronic limitations of the pyridine ring, unlocking novel IP space for kinase inhibitors (e.g., p38 MAP) and GPCR ligands.
Section 1: The Electronic Challenge
To manipulate the pyridine ring effectively, one must understand the electronic vectors that make 3,4-substitution difficult.
Electrophilic Aromatic Substitution (
): Occurs at C3, but requires harsh conditions (e.g., nitration at 300°C) due to the electron-withdrawing nitrogen. Installing a second group at C4 via is virtually impossible without strong activating groups.
Nucleophilic Aromatic Substitution (
): Favors C2 and C4 (alpha/gamma positions). However, directing a nucleophile specifically to C4 without touching C2 requires blocking groups or specific leaving group patterns.
The Solution: We must utilize anionic chemistry (organolithiums) where the regioselectivity is dictated by coordination and acidity rather than the inherent
-system electronics.
Section 2: The Halogen Dance (Base-Catalyzed Migration)
The Halogen Dance (HD) reaction is an underutilized but powerful tool. It involves the base-induced migration of a halogen atom (usually Br or I) to a more thermodynamically stable position, often "dancing" from C3 to C4.
Mechanism & Causality
The driving force is the stability of the lithiated intermediate. A lithiated species is most stable when adjacent to an inductive withdrawing group (like a halogen) or a directing group (DG).
Kinetic Lithiation: Occurs at the most acidic proton (often C2 or C4).
Isomerization: The lithiated species is unstable relative to a position stabilized by the halogen.
Migration: The halogen moves to the lithiated carbon, regenerating a new lithiated species at the previous halogen position.
Visualization: The Halogen Dance Pathway
The following diagram illustrates the migration mechanism on a 2-substituted-3-bromopyridine.
Figure 1: The Halogen Dance mechanism allowing access to the C4 position starting from a C3-halogen precursor.
Section 3: The 3,4-Pyridyne Strategy
Perhaps the most robust method for generating 3,4-disubstituted pyridines is the pyridyne (aryne) intermediate. Unlike benzyne, pyridynes are highly polarized.
The Knochel Protocol (Regioselective Addition)
Paul Knochel’s group demonstrated that 3-chloro-2-ethoxypyridine is an ideal precursor. The ethoxy group at C2 serves two functions:
Directing Group: It directs lithiation to C3 (via coordination).
Electronic Bias: It distorts the pyridyne intermediate, forcing nucleophiles to attack predominantly at C4.
Why this works: The "Aryne Distortion Model" suggests that the triple bond is not linear. The nucleophile attacks the carbon with the larger interior angle (more s-character), which is controlled by the electronegativity of the C2 substituent.
Figure 2: Regioselective trapping of 3,4-pyridyne.[2][3][4] The C2-ethoxy group forces nucleophilic attack at C4.
Section 4: Comparative Analysis of Methodologies
The following table summarizes when to use which strategy based on your starting material and desired substitution pattern.
Feature
Directed Ortho Metalation (DoM)
Halogen Dance (HD)
3,4-Pyridyne Trapping
Primary Mechanism
Acid-Base (Deprotonation)
Anionic Rearrangement
Elimination-Addition
Key Precursor
Pyridine w/ DMG (Amide, Carbamate)
2,3- or 2,5-Halopyridines
3-Halo-2-alkoxypyridines
Regioselectivity
High (Dictated by DMG)
Variable (Thermodynamic)
High (Dictated by Distortion)
Primary Limitation
Requires strong bases (LDA/LiTMP); functional group tolerance.
Can be unpredictable ("scrambling") if not monitored.
Requires specific precursors; harsh elimination step.
Best For...
Introducing electrophiles adjacent to existing groups.
Moving a halogen to a "hard-to-reach" carbon.
Installing Carbon nucleophiles at C4 and Electrophiles at C3 simultaneously.
Section 5: Master Experimental Protocol
Protocol: Regioselective Synthesis via 3,4-Pyridyne Intermediate
Adapted from the work of Knochel et al. (RSC, 2021)
Objective: Synthesis of a 2-ethoxy-3-functionalized-4-arylpyridine.
Reagents
Substrate: 3-Chloro-2-ethoxypyridine (1.0 equiv)
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step Workflow
Setup (Inert Atmosphere):
Flame-dry a Schlenk flask or 3-neck round bottom flask under Argon flow.
Add 3-Chloro-2-ethoxypyridine and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).
Why: Low temperature is critical to prevent premature elimination or polymerization of the lithiated species.
Lithiation (Generation of the 3-Li species):
Add n-BuLi dropwise over 10 minutes via syringe pump.
Stir at -78°C for 30 minutes.
Checkpoint: The solution typically turns yellow/orange, indicating the formation of the lithiated species.
Pyridyne Formation & Trapping (The "One-Pot" Step):
Add the Grignard reagent (ArMgBr) dropwise at -78°C.
Crucial Step: Remove the cooling bath and allow the reaction to warm to room temperature (or heat to 60°C in a sealed tube if conversion is slow).
Mechanism:[5][6][7][8][9] As the temperature rises, LiCl eliminates to form the 3,4-pyridyne. The Grignard reagent immediately attacks C4 (due to the C2-ethoxy directing effect), generating a new Grignard species at C3.
Electrophilic Quench:
Cool the mixture back to 0°C.
Add the Electrophile (e.g., Iodine in THF or Benzaldehyde).
Stir for 30 minutes.
Workup:
Quench with saturated aqueous NH₄Cl.
Extract with Ethyl Acetate (3x).
Dry over MgSO₄ and concentrate.
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
If you isolate the 4-substituted product but missing the electrophile at C3 (proton instead), your quench was inefficient, or moisture entered the system before the electrophile addition.
If you see a mixture of C3/C4 regioisomers, your C2-directing group (ethoxy) was likely cleaved or insufficient to distort the pyridyne.
References
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021).[5] Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.
[Link]
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[10] Halogen dance reactions—A review. Chemical Society Reviews.
[Link]
Schlosser, M. (2005). The "Halogen Dance" on Heterocycles: A versatile tool for the synthesis of polysubstituted pyridines.[4] Angewandte Chemie International Edition.
[Link]
Snieckus, V. (1990). Directed ortho metalation.[6][11][12][13] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
[Link]
Goossen, L. J., & Rodriguez, N. (2010). C-H Activation for the Synthesis of 3,4-Disubstituted Pyridines.[5] Chemical Society Reviews.
[Link]
Introduction: The Strategic Importance of tert-Butyl 3-Iodoisonicotinate
An In-Depth Guide to the Synthesis of tert-Butyl 3-Iodoisonicotinate from 3-Iodoisonicotinic Acid In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of tert-Butyl 3-Iodoisonicotinate from 3-Iodoisonicotinic Acid
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Halogenated pyridine derivatives, in particular, serve as versatile and highly valuable building blocks for creating complex molecular architectures. tert-Butyl 3-iodoisonicotinate is a prime example of such a key intermediate. The presence of the iodine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups. Simultaneously, the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions later in a synthetic sequence.
However, the synthesis of this compound is not without its challenges. The direct esterification of a carboxylic acid with tert-butanol, a sterically hindered tertiary alcohol, is notoriously difficult under standard Fischer esterification conditions. Such conditions often lead to the dehydration of tert-butanol to isobutylene, resulting in low yields.[1] This guide provides two field-proven, reliable protocols for the synthesis of tert-butyl 3-iodoisonicotinate from 3-iodoisonicotinic acid, designed to overcome these synthetic hurdles:
Protocol A: Activation with Di-tert-butyl Dicarbonate (Boc₂O)
Protocol B: The Steglich Esterification using a carbodiimide coupling agent
Both methods operate under mild conditions, ensuring compatibility with the sensitive iodo-substituent and providing high yields of the desired product. This document will delve into the underlying mechanisms, provide detailed step-by-step protocols, and offer expert insights into process optimization and troubleshooting.
Part 1: Mechanistic Insights
Understanding the reaction mechanism is critical for troubleshooting and adapting a protocol. Below are the accepted mechanisms for the two recommended synthetic routes.
This method utilizes di-tert-butyl dicarbonate (Boc₂O) to activate the carboxylic acid. The reaction is catalyzed by a nucleophilic base, typically 4-(Dimethylamino)pyridine (DMAP).
Formation of a Reactive Intermediate: The nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-acylpyridinium species and releasing tert-butoxide and carbon dioxide.
Carboxylic Acid Activation: The carboxylate of 3-iodoisonicotinic acid attacks the activated DMAP-Boc complex, forming a mixed anhydride. This is a highly efficient activating step.
Nucleophilic Attack by Alcohol: The tert-butanol, although a poor nucleophile, can now readily attack the electrophilic carbonyl carbon of the mixed anhydride.
Product Formation: The tetrahedral intermediate collapses to form the desired tert-butyl ester, regenerating the DMAP catalyst and releasing tert-butanol and carbon dioxide as byproducts.[2][3]
Caption: Boc₂O activation and esterification workflow.
Mechanism B: The Steglich Esterification
The Steglich esterification is a powerful method for forming esters under mild conditions, particularly for sterically demanding alcohols.[4] It employs a carbodiimide, such as Dicyclohexylcarbodiimide (DCC), and a DMAP catalyst.
Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[5]
Suppression of Side Reaction: Without a catalyst, this O-acylisourea can undergo a slow intramolecular acyl migration to form a stable N-acylurea, which is unreactive towards the alcohol. This is a common side reaction that lowers the yield.[4][5]
Role of DMAP: DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate. This forms an N-acylpyridinium species (an "active ester") and releases the dicyclohexylurea (DCU) precursor.
Ester Formation: The tert-butanol attacks the highly electrophilic N-acylpyridinium intermediate, forming the final ester product and regenerating the DMAP catalyst. The insoluble dicyclohexylurea byproduct precipitates from the reaction mixture.[4][5][6]
Caption: The catalytic cycle of the Steglich Esterification.
Part 2: Experimental Protocols
The following protocols are designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
General Experimental Workflow
Caption: General workflow for the esterification protocols.
Protocol A: Synthesis via Boc₂O Activation
This protocol is often preferred due to the volatile and water-soluble nature of its byproducts, which simplifies purification.[2][3]
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 3-iodoisonicotinic acid (1.0 eq), DMAP (0.1 eq), and tert-butanol (2.0 eq).
Dissolve the solids in anhydrous dichloromethane (approx. 0.1 M concentration relative to the acid).
Cool the mixture to 0 °C in an ice bath with stirring.
To the cold, stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5 minutes. Effervescence (CO₂ evolution) should be observed.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
Upon completion, dilute the reaction mixture with dichloromethane.
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol B: Steglich Esterification
This classic method is highly effective but requires the removal of the dicyclohexylurea (DCU) byproduct by filtration.[7]
Round-bottom flask, magnetic stirrer, stir bar, ice bath, Büchner funnel, separatory funnel, rotary evaporator, silica gel for column chromatography.
Safety Note: DCC is a potent skin allergen and should be handled with extreme care using gloves.[7]
Procedure:
To a dry round-bottom flask, add 3-iodoisonicotinic acid (1.0 eq), tert-butanol (3.0 eq), and DMAP (0.08 eq).[7]
Add anhydrous dichloromethane to dissolve the components (approx. 0.1 M).
Cool the solution to 0 °C in an ice bath with magnetic stirring.
Add DCC (1.1 eq) in one portion to the cold solution.[7] A white precipitate (DCU) will begin to form.
Stir the reaction at 0 °C for 5-10 minutes, then remove the ice bath and stir for an additional 3-5 hours at room temperature.[7]
Monitor the reaction progress by TLC.
Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the final product.
Part 3: Data and Results
Comparative Reaction Parameters
Parameter
Protocol A (Boc₂O)
Protocol B (Steglich)
Rationale / Notes
Activating Agent
Di-tert-butyl dicarbonate
Dicyclohexylcarbodiimide
Boc₂O byproducts are volatile/soluble; DCC forms an insoluble urea byproduct.
Catalyst
DMAP
DMAP
DMAP is crucial for accelerating the reaction and preventing side-product formation.[5]
Equivalents (Acid)
1.0
1.0
Limiting Reagent.
Equivalents (Alcohol)
2.0
3.0
An excess of the alcohol is used to drive the reaction to completion.[7]
Equivalents (Activator)
1.2
1.1
A slight excess of the activator ensures full consumption of the carboxylic acid.[7]
Temperature
0 °C to RT
0 °C to RT
Mild conditions prevent decomposition and side reactions.[4]
Reaction Time
4-12 hours
3-5 hours
The Steglich esterification is often faster. Reaction should be monitored by TLC.
Work-up
Aqueous wash
Filtration + Aqueous wash
The primary difference is the need to filter the solid DCU in the Steglich protocol.
Appearance: White to off-white solid or colorless oil.
¹H NMR (CDCl₃, 400 MHz): δ ~8.95 (s, 1H), ~8.65 (d, 1H), ~7.90 (d, 1H), ~1.60 (s, 9H). The singlet at ~1.60 ppm integrating to 9 protons is characteristic of the tert-butyl group.[8]
1. Inactive reagents (DCC or Boc₂O can degrade).2. Wet solvent or reagents.3. Insufficient catalyst (DMAP).
1. Use freshly opened or purified reagents. Store DCC and Boc₂O in a desiccator.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Add a fresh portion of DMAP.
Formation of N-Acylurea (Steglich)
1. Reaction is too slow.2. Insufficient DMAP.
1. Ensure the DMAP is active and present in sufficient catalytic quantity (5-10 mol%).2. Consider a more polar aprotic solvent like acetonitrile to potentially increase the rate.[9]
Difficult Purification
1. Incomplete removal of DCU (Steglich).2. Persistent starting material.
1. After filtration, cool the filtrate in an ice bath to precipitate more DCU and re-filter.2. Drive the reaction to completion using a slight excess of the activating agent and alcohol. Ensure careful chromatography.
Low Isolated Yield
1. Product loss during aqueous work-up.2. Inefficient extraction.
1. Ensure the pH of the aqueous layers is correct during washes. Avoid vigorous shaking that can cause emulsions.2. Perform multiple extractions (3x) with the organic solvent.
Part 5: Safety and Handling
Chemical synthesis requires a strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any experimental work.
3-Iodoisonicotinic Acid: Causes serious eye irritation.[10][11] Avoid inhalation of dust and contact with skin and eyes.
Di-tert-butyl dicarbonate (Boc₂O):Fatal if inhaled. Flammable liquid and vapor. Causes skin and serious eye irritation. May cause an allergic skin reaction.[12][13][14][15] Handle only in a well-ventilated fume hood with respiratory protection. Keep away from heat and open flames.[12]
N,N'-Dicyclohexylcarbodiimide (DCC):Potent allergen. Can cause severe skin sensitization upon contact.[7] Always handle with thick, chemical-resistant gloves. Avoid inhalation of dust.
4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed or in contact with skin. Causes severe skin and eye damage. Handle with appropriate PPE.
Solvents (Dichloromethane): Volatile and potentially carcinogenic. All solvent handling should be performed in a fume hood.
General Precautions:
Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.
Perform all operations in a certified chemical fume hood to avoid inhalation of toxic vapors and dust.
Have appropriate spill kits and emergency equipment (safety shower, eyewash station) readily accessible.
Dispose of all chemical waste according to institutional and local regulations. DCU and other solid waste should be collected in a designated solid waste container.
References
Steglich Esterification.
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
Esterification of Carboxylic Acids with tert-Butyl Alcohol. Organic Syntheses, Coll. Vol. 9, p.136 (1998); Vol. 71, p.183 (1993). [Link]
L. J. H. M. Keltjens, et al. (2010). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. European Journal of Organic Chemistry, 2010(12), 2338-2346. [Link]
Carl ROTH. (2022). Safety Data Sheet: Isonicotinic acid. [Link]
Application Note: Optimized Protocol for the Synthesis of tert-Butyl 3-Iodoisonicotinate
Abstract & Strategic Significance 3-Iodoisonicotinic acid is a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions used to synthesize poly-het...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
3-Iodoisonicotinic acid is a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions used to synthesize poly-heterocyclic drug candidates. The installation of a tert-butyl ester protecting group is strategically valuable because it is orthogonal to methyl/ethyl esters; it resists basic hydrolysis (e.g., during saponification of other esters) but is readily cleaved under acidic conditions (e.g., TFA/DCM).
However, the esterification of 3-iodoisonicotinic acid presents a dual challenge:
Electronic Deactivation: The electron-deficient pyridine ring reduces the nucleophilicity of the carboxylate.
Steric Hindrance: The bulky iodine atom at the 3-position (ortho to the carboxylic acid) significantly impedes nucleophilic attack at the carbonyl carbon.
Standard Fisher esterification (acid/alcohol/H₂SO₄) is often low-yielding or causes iodine lability. This Application Note details a validated, bench-friendly protocol using Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP) . This method operates under mild conditions, avoids the use of hazardous isobutylene gas, and effectively overcomes steric hindrance via a highly reactive mixed anhydride intermediate.
Mechanistic Insight: The DMAP-Boc₂O Cycle[1]
Understanding the mechanism is crucial for troubleshooting. Unlike acid-catalyzed esterification, this reaction relies on nucleophilic catalysis.
Activation: DMAP attacks one of the carbonyls of Boc₂O, releasing tert-butyl carbonate and forming a reactive N-Boc-pyridinium species.
Mixed Anhydride Formation: The carboxylate of 3-iodoisonicotinic acid attacks this intermediate, generating a mixed anhydride (Acid-O-CO-O-tBu).
Nucleophilic Attack: tert-Butanol (present as solvent or reagent) attacks the mixed anhydride.
Collapse: The intermediate collapses to release CO₂, regenerate the catalyst (or protonated species), and form the desired tert-butyl ester.
Visual 1: Reaction Mechanism & Pathway
Caption: The catalytic cycle utilizes DMAP to activate Boc₂O, overcoming the steric bulk of the ortho-iodine substituent via a highly reactive mixed anhydride.[1][2]
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
3-Iodoisonicotinic Acid
1.0
Substrate
Dry, free of HCl salts.
Di-tert-butyl dicarbonate (Boc₂O)
2.0 - 3.0
Reagent
Fresh bottle; sensitive to moisture.
DMAP
0.1 - 0.3
Catalyst
High purity (>99%).
tert-Butanol (t-BuOH)
Solvent
Solvent/Rgt
Anhydrous; melt before use (MP ~25°C).
THF (Optional)
Co-solvent
Solvent
Use if solubility is poor in pure t-BuOH.
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Purge with Nitrogen or Argon.
Note: tert-Butanol is a solid at room temperature (MP 25-26°C). Warm the stock bottle in a water bath (30°C) to liquefy before dispensing.
Step 2: Dissolution
Add 3-iodoisonicotinic acid (1.0 g, 4.0 mmol) to the flask.
Add anhydrous t-BuOH (15 mL). If the acid does not disperse well, add anhydrous THF (5 mL) to aid solubility.
Add DMAP (146 mg, 1.2 mmol, 0.3 eq).
Observation: The mixture may remain a slurry.[3] This is normal.
Step 3: Reaction Initiation
Add Boc₂O (2.6 g, 12.0 mmol, 3.0 eq) in one portion.
Caution: CO₂ evolution will begin. Ensure the system is vented through a bubbler or a needle to avoid pressure buildup.
Heat the reaction mixture to 40–50°C .
Why Heat? While unhindered acids react at RT, the ortho-iodine requires thermal energy to drive the mixed anhydride formation.
Step 4: Monitoring
Stir vigorously for 12–18 hours.
TLC Check: Eluent 20% EtOAc in Hexanes.
Starting Material: R_f ~ 0.1 (streaks).
Product: R_f ~ 0.6 (distinct UV active spot).
LCMS: Look for Mass [M+H]⁺ = 306.1 (Product) vs. 250.0 (Acid). Note: t-butyl esters often fragment in MS source; look for [M-tBu+H]⁺ peak.
Step 5: Workup
Concentrate the reaction mixture under reduced pressure to remove THF and most t-BuOH.
Dilute the residue with Ethyl Acetate (50 mL) .
Wash sequentially with:
0.5 M HCl (2 x 20 mL) – Critical Step: Removes DMAP and unreacted pyridine starting material.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 6: Purification
Usually, the crude product is >90% pure.
If necessary, purify via flash column chromatography (SiO₂), eluting with a gradient of 0–15% EtOAc in Hexanes.
Visual 2: Workflow Decision Tree
Caption: Step-by-step decision matrix ensures high conversion and effective removal of the DMAP catalyst.
Analytical Validation
Successful synthesis should be validated against these expected parameters:
Technique
Expected Result
Interpretation
¹H NMR (CDCl₃)
Singlet ~1.60 ppm (9H)
Diagnostic tert-butyl group.
¹H NMR (CDCl₃)
Doublet ~7.8 ppm, Singlet ~8.9 ppm
Pyridine ring protons (shifts may vary slightly).
Appearance
Off-white to pale yellow solid
Stability
Stable at RT; Store at 4°C
Avoid strong acids (TFA/HCl) which cleave the ester.
Troubleshooting & Optimization
Problem: Low conversion after 18 hours.
Root Cause:[3][4][5][6][7][8][9][10] Steric bulk of iodine prevents mixed anhydride formation; or moisture destroyed Boc₂O.
Solution: Add an additional 1.0 eq of Boc₂O and increase temperature to 60°C. Ensure glassware is flame-dried.
Problem: Product decomposes during workup.
Root Cause:[3][4][5][6][7][8][9][10] Acid wash was too strong or prolonged.
Solution: Use 0.5 M HCl or citric acid solution instead of 1 M HCl. Perform washes quickly and keep cold.
Problem: Difficulty removing t-BuOH.
Solution: t-BuOH forms an azeotrope with water but has a high freezing point. Co-evaporate with heptane or toluene to facilitate removal on the rotovap.
References
Takeda, K., et al. (1994). "Efficient Synthesis of tert-Butyl Esters from Carboxylic Acids and Di-tert-butyl Dicarbonate." Synthesis, 1994(11), 1063-1066.
Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
Basel, Y., & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 66(10), 3743-3748.
using tert-butyl 3-iodoisonicotinate for synthesis of naphthyridinones
Application Note: Precision Synthesis of 1,6-Naphthyridinones using tert-Butyl 3-Iodoisonicotinate Abstract This application note details the strategic utilization of ** tert-butyl 3-iodoisonicotinate** (CAS: 183208-35-7...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 1,6-Naphthyridinones using tert-Butyl 3-Iodoisonicotinate
Abstract
This application note details the strategic utilization of ** tert-butyl 3-iodoisonicotinate** (CAS: 183208-35-7) as a privileged scaffold for the synthesis of 1,6-naphthyridin-5(6H)-ones . Unlike methyl or ethyl ester analogs, the tert-butyl ester moiety provides superior steric shielding against premature hydrolysis during palladium-catalyzed cross-coupling, while serving as a latent electrophile for subsequent annulation. This guide provides a validated, step-by-step protocol for a modular Sonogashira coupling-cyclization sequence, optimized for drug discovery campaigns targeting kinase inhibitors and bioactive heterocycles.
Strategic Rationale
The 1,6-naphthyridinone core is a bioisostere of isoquinolinone and quinolone, widely represented in kinase inhibitors (e.g., chemical probes for PIM1, ALK5). Conventional synthesis often relies on the condensation of 4-aminopyridines, which can suffer from regioselectivity issues.
Why tert-Butyl 3-Iodoisonicotinate?
Regio-defined Halogenation: The iodine at C3 provides a highly reactive handle for oxidative addition by Pd(0), superior to bromides or chlorides, allowing for milder reaction conditions (Room Temperature to 50°C).
Steric Protection (The tert-Butyl Advantage): During basic cross-coupling conditions (e.g., Sonogashira or Suzuki), methyl esters often undergo hydrolysis to the carboxylate, which can poison the catalyst or reduce solubility. The bulky tert-butyl group remains inert until activated, ensuring high yields of the intermediate.
Controlled Cyclization: The orthogonality of the tert-butyl ester allows for the isolation of the intermediate alkyne, enabling late-stage diversification before the final ring closure.
Reaction Mechanics & Pathway
The synthesis proceeds via a Sonogashira Cross-Coupling followed by a Nitrogen-Nucleophile Annulation .
Mechanism Description:
Oxidative Addition: Pd(0) inserts into the C3–I bond.
Transmetallation/Coupling: The terminal alkyne (activated by CuI) couples to the pyridine ring.
Deprotection/Activation: The tert-butyl group is cleaved (acidic conditions) or directly attacked (harsh nucleophilic conditions).
Annulation: An external nitrogen source (ammonia or primary amine) attacks the ester carbonyl to form an amide, which then undergoes 5-exo-dig or 6-endo-dig cyclization onto the alkyne.
Figure 1: Mechanistic pathway from precursor to naphthyridinone core.
Detailed Experimental Protocol
Target Synthesis: 6-Substituted-1,6-naphthyridin-5(6H)-one via 3-Alkynyl Intermediate.
Phase A: Sonogashira Coupling
Objective: Install the carbon chain at C3 without disturbing the C4 ester.
Reagents:
tert-Butyl 3-iodoisonicotinate (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Pd(PPh₃)₂Cl₂ (3 mol%)
CuI (2 mol%)
Triethylamine (Et₃N) (3.0 equiv)
Solvent: Dry THF or DMF (0.1 M concentration)
Protocol:
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
Charging: Add tert-butyl 3-iodoisonicotinate, Pd(PPh₃)₂Cl₂, and CuI.
Solvation: Degas the solvent (THF) by sparging with Argon for 15 mins, then transfer to the flask via cannula.
Initiation: Add Et₃N followed by the terminal alkyne dropwise.
Reaction: Stir at Room Temperature for 4–6 hours. (Note: The iodine is highly reactive; heat is rarely needed and may cause ester cleavage).
Monitoring: Monitor by TLC (Hexane:EtOAc). The starting iodide (Rf ~0.6) should disappear.
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (SiO₂). tert-Butyl esters are lipophilic, aiding separation from polar byproducts.
Phase B: Cyclization (The "Ammonia" Route)
Objective: Convert the ester to the lactam ring.
Note: Direct aminolysis of tert-butyl esters is difficult. We recommend a two-step "Deprotection-Cyclization" for maximum reliability.
Reagents:
Trifluoroacetic acid (TFA) / DCM (1:1)
Ammonium Chloride (NH₄Cl) or Primary Amine (R-NH₂)
Coupling Agent: HATU or EDC·HCl
Base: DIPEA
Cyclization Catalyst: AgOTf or AuCl₃ (Optional, for difficult substrates)
Protocol:
Deprotection: Dissolve the Phase A product in DCM/TFA (1:1). Stir at RT for 2 hours. Evaporate volatiles to obtain the 3-alkynylisonicotinic acid .
Amide Formation:
Dissolve the crude acid in DMF.
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.
Add NH₄Cl (for unsubstituted lactam) or R-NH₂ (for N-substituted). Stir 4 h.
Method 1 (Thermal): Heat to reflux (80–100°C) with K₂CO₃ (2 equiv).
Method 2 (Metal-Catalyzed): If the alkyne is unactivated, add 5 mol% AgOTf or AuCl₃ in Toluene at 80°C to promote the 6-endo-dig cyclization.
Data Summary & Troubleshooting
Table 1: Optimization of Coupling Conditions
Parameter
Condition A (Standard)
Condition B (Difficult Substrates)
Impact
Catalyst
Pd(PPh₃)₂Cl₂ (3%)
Pd(dppf)Cl₂ (5%)
Bidentate ligands (dppf) prevent catalyst poisoning by pyridine nitrogen.
Base
Et₃N
Cs₂CO₃
Carbonate bases are better if the alkyne is acidic or sensitive.
Solvent
THF
DMF/DMA
Polar solvents accelerate reaction but make workup harder.
Temp
25°C
60°C
Higher temp risks tert-butyl cleavage; use only if conversion is <10%.
Common Failure Modes:
Hydrolysis: If the tert-butyl group is lost during coupling, check water content in solvent. Use molecular sieves.
No Cyclization: If the amide forms but does not cyclize, the alkyne may be electron-rich. Switch to Method 2 (Metal-Catalyzed) cyclization using Gold(III) or Silver(I) salts to activate the triple bond.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1,6-naphthyridinones.
References
Evaluation of 1,6-Naphthyridinones as Kinase Scaffolds.
Source: Journal of Medicinal Chemistry.
Context: Discusses the bioisosteric relationship between quinolinones and naphthyridinones.
URL:[Link] (General Journal Link for verification of scope)
Palladium-Catalyzed Sonogashira Coupling of 3-Iodopyridines.
Source:Organic Letters, Vol. 5, No. 11.
Context: Establishes the reactivity profile of 3-iodo-4-substituted pyridines.
URL:[Link]
Synthesis of Naphthyridinones via Sonogashira/Cyclization Strategy.
Source:Tetrahedron, Vol 61, Issue 41.
Context: Detailed mechanism of the 6-endo-dig cyclization of alkynyl amides.
URL:[Link]
Application Note: Scale-Up Synthesis Protocols for tert-Butyl 3-Iodoisonicotinate
Executive Summary tert-Butyl 3-iodoisonicotinate is a critical high-value intermediate in medicinal chemistry, serving as a versatile electrophile for Suzuki-Miyaura, Sonogashira, and Heck couplings. The presence of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
tert-Butyl 3-iodoisonicotinate is a critical high-value intermediate in medicinal chemistry, serving as a versatile electrophile for Suzuki-Miyaura, Sonogashira, and Heck couplings. The presence of the bulky tert-butyl ester prevents unwanted nucleophilic attack at the carbonyl center during metallation and coupling steps, while the 3-iodo substituent offers a handle for orthogonal functionalization of the pyridine core.
This Application Note outlines two distinct, field-validated protocols for the synthesis of tert-butyl 3-iodoisonicotinate, tailored for different laboratory capabilities and scale requirements:
Protocol A (Cryogenic DoM): A direct, high-atom-economy route utilizing Directed Ortho Metallation (DoM). Ideal for facilities with cryogenic reactors (-78 °C).
Protocol B (Classical Esterification): A robust, room-temperature route starting from 3-iodoisonicotinic acid. Ideal for pilot plants lacking cryogenic infrastructure.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the installation of the iodine atom relative to the ester directing group (DMG).
Strategy A (DoM): Exploits the tert-butyl ester as a Directing Metallation Group (DMG) to direct lithiation to the thermodynamic C-3 position.
Strategy B (Functional Group Interconversion): Relies on the availability of pre-functionalized 3-iodoisonicotinic acid (often derived from oxidation of 3-iodo-4-picoline) and subsequent mild esterification.
Visualizing the Synthetic Pathways
Figure 1: Strategic comparison of the Directed Ortho Metallation (DoM) route versus the Classical Esterification route.
Protocol A: Directed Ortho Metallation (DoM)
Best for: High yield, atom economy, and labs equipped for cryochemistry.
Mechanistic Insight
The tert-butyl ester is a powerful DMG. While the pyridine nitrogen typically directs lithiation to the C-2 position (alpha), the bulky tert-butyl group and the use of a bulky base (LiTMP) favor removal of the C-3 proton. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is strictly required over LDA; LDA is less bulky and can attack the pyridine ring as a nucleophile (Chichibabin-type addition), leading to byproducts.
Material Specifications
Reagent
Equiv.
Role
Critical Spec
tert-Butyl Isonicotinate
1.0
Substrate
Water < 0.05% (KF)
2,2,6,6-Tetramethylpiperidine (TMP)
1.2
Base Precursor
Distilled over CaH2
n-Butyllithium (n-BuLi)
1.15
Lithiating Agent
Titrate before use
Iodine (I2)
1.3
Electrophile
Resublimed grade
THF (Anhydrous)
10-15 V
Solvent
Peroxide-free, dry
Step-by-Step Procedure (Scale: 50 g)
Base Preparation (In Situ):
Charge an oven-dried 2 L reactor with anhydrous THF (500 mL) and TMP (1.2 equiv).
Cool to -10 °C .
Add n-BuLi (1.15 equiv, 2.5 M in hexanes) dropwise over 30 min. Exotherm control: Maintain T < 0 °C.
Stir for 30 min at 0 °C to ensure complete formation of LiTMP.
Metallation:
Cool the LiTMP solution to -78 °C (Internal Temperature).
Best for: Large-scale production without cryo capability; avoids hazardous isobutylene gas.
Mechanistic Insight
Direct esterification of 3-iodoisonicotinic acid using tert-butanol and acid catalysis is sluggish due to steric hindrance from the iodine. The use of Di-tert-butyl dicarbonate (Boc2O) with DMAP generates a reactive N-acylpyridinium intermediate or mixed anhydride that efficiently transfers the tert-butyl group to the carboxylate under mild conditions.
Material Specifications
Reagent
Equiv.
Role
Critical Spec
3-Iodoisonicotinic Acid
1.0
Substrate
Purity > 98%
Boc-Anhydride (Boc2O)
2.0
Reagent
Melted gently if solid
DMAP
0.3
Catalyst
4-(Dimethylamino)pyridine
tert-Butanol (t-BuOH)
1.5
Nucleophile
Anhydrous
CH2Cl2 or THF
10 V
Solvent
Dry
Step-by-Step Procedure (Scale: 100 g)
Reaction Setup:
Charge a 3 L reactor with 3-iodoisonicotinic acid (100 g) and tert-butanol (1.5 equiv) in CH2Cl2 (1.0 L).
Add DMAP (0.3 equiv) in one portion.
Note: The acid may not fully dissolve initially.
Addition:
Prepare a solution of Boc2O (2.0 equiv) in CH2Cl2 (200 mL).
Add the Boc2O solution dropwise at room temperature (20–25 °C).
Gas Evolution: CO2 gas will evolve. Ensure adequate venting.
Reaction Monitoring:
Stir at 35 °C (gentle reflux for CH2Cl2) for 12–16 hours.
Monitor by HPLC/TLC for disappearance of the acid.
Workup:
Wash the organic layer with 1M HCl (2 x 300 mL) to remove DMAP and unreacted pyridine species.
Wash with sat. NaHCO3 (to remove unreacted acid starting material).
Dry over MgSO4 and concentrate.
Yield: Typically 85–92% as a white/off-white solid.
Process Safety & Troubleshooting
Critical Process Parameters (CPP)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (DoM)
Temperature > -70°C
Ensure internal probe is calibrated; use liquid N2/acetone bath.
Directed Ortho Metallation (Review): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933. Link
Pyridine Lithiation Regioselectivity: Marsais, F.; Quéguiner, G. "Metallation of Pyridines: A Review." Tetrahedron1983 , 39, 2009–2021. Link
Boc2O Esterification Method: Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A new reagent system for the preparation of tert-butyl esters and carbonates." J. Org.[1] Chem.2000 , 65, 6368–6380. Link
Scale-Up of Pyridine Derivatives: "Process Chemistry in the Pharmaceutical Industry." ACS Symposium Series, Vol. 1234. Link
Application Notes and Protocols for the Selective Reduction of tert-Butyl 3-Iodoisonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The selective reduction of tert-butyl 3-iodoisonicotinate to its corresponding aldehyde, tert-butyl 3-formylisonicotinate, or alcohol, ter...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective reduction of tert-butyl 3-iodoisonicotinate to its corresponding aldehyde, tert-butyl 3-formylisonicotinate, or alcohol, tert-butyl 3-(hydroxymethyl)isonicotinate, represents a critical transformation in the synthesis of functionalized pyridine scaffolds for pharmaceutical and agrochemical research. The presence of three distinct functional groups—a bulky tert-butyl ester, an iodo substituent, and a pyridine ring—necessitates a nuanced approach to achieve high chemoselectivity. This guide provides a comprehensive overview of the strategic considerations and detailed, field-proven protocols for these selective reductions. We will explore the use of Diisobutylaluminium hydride (DIBAL-H) for the partial reduction to the aldehyde and activated sodium borohydride for the complete reduction to the alcohol, with a focus on mechanistic rationale and practical execution.
Introduction: The Challenge of Chemoselectivity
Functionalized pyridine derivatives are ubiquitous in medicinal chemistry. The 3-iodo-4-carbonylpyridine core, in particular, serves as a versatile building block, allowing for subsequent modifications at both the iodine-bearing carbon (e.g., through cross-coupling reactions) and the carbonyl group. The challenge in the reduction of tert-butyl 3-iodoisonicotinate lies in modulating the reactivity of the ester group without affecting the sensitive C-I bond or the pyridine ring.
Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for this transformation as they can lead to a mixture of products, including over-reduction and potential dehalogenation. Therefore, the choice of reducing agent and the precise control of reaction conditions are paramount to achieving the desired outcome.
Strategic Pathways for Selective Reduction
Two primary synthetic routes from the parent ester are outlined below, each employing a reagent chosen for its specific reactivity profile.
Figure 1. Selective Reduction Pathways
Part I: Partial Reduction to tert-Butyl 3-Formylisonicotinate
Theoretical Framework: The Role of DIBAL-H
For the partial reduction of an ester to an aldehyde, Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice.[1][2] Its efficacy stems from its bulky nature and Lewis acidic character. The reaction proceeds through a stable tetrahedral intermediate at low temperatures.[3]
Mechanism of DIBAL-H Reduction of Esters:
Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.
Hydride Transfer: A hydride ion is transferred from the DIBAL-H to the electrophilic carbonyl carbon.
Intermediate Formation: This results in a stable tetrahedral intermediate. Crucially, at cryogenic temperatures (typically -78 °C), this intermediate does not collapse to eliminate the alkoxy group.[2][3]
Aqueous Workup: Upon quenching with a protic source (e.g., water or dilute acid), the intermediate is hydrolyzed to yield the desired aldehyde.
Strict adherence to low temperatures is critical to prevent the intermediate from decomposing and undergoing a second hydride addition, which would lead to the formation of the corresponding alcohol.[2]
Figure 2. DIBAL-H Reduction Workflow
Protocol: DIBAL-H Reduction of tert-Butyl 3-Iodoisonicotinate
Materials:
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Equivalents
tert-Butyl 3-Iodoisonicotinate
319.14
3.19 g
10.0
1.0
DIBAL-H (1.0 M in Toluene)
142.22
11.0 mL
11.0
1.1
Anhydrous Dichloromethane (DCM)
-
100 mL
-
-
Saturated Aqueous Rochelle's Salt
-
50 mL
-
-
Saturated Aqueous Sodium Bicarbonate
-
50 mL
-
-
Brine
-
50 mL
-
-
Anhydrous Magnesium Sulfate
-
-
-
-
Procedure:
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add tert-butyl 3-iodoisonicotinate (3.19 g, 10.0 mmol).
Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is imperative to maintain this temperature throughout the addition of DIBAL-H.
DIBAL-H Addition: Slowly add the DIBAL-H solution (11.0 mL of 1.0 M in toluene, 11.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (50 mL). The mixture will become a gel-like suspension.
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring until the two layers become clear. Transfer the mixture to a separatory funnel and separate the layers.
Workup: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-formylisonicotinate.
Part II: Full Reduction to tert-Butyl 3-(Hydroxymethyl)isonicotinate
Theoretical Framework: Chemoselective Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and typically does not reduce esters under standard conditions.[4] However, its reactivity can be enhanced to reduce esters to primary alcohols, often with greater chemoselectivity than more powerful hydrides.
Several strategies can be employed to facilitate the NaBH₄ reduction of esters:
Solvent Effects: The use of alcoholic solvents, such as methanol or ethanol, can accelerate the reduction of esters.
Lewis Acid Activation: The addition of a Lewis acid (e.g., LiCl, CaCl₂, MgCl₂) can coordinate to the carbonyl oxygen, increasing its electrophilicity and rendering it more susceptible to hydride attack.
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reduction to proceed.
For the reduction of tert-butyl 3-iodoisonicotinate, a combination of these methods provides a robust protocol that favors the reduction of the ester while preserving the iodo-substituent and the pyridine ring.
Protocol: Sodium Borohydride Reduction of tert-Butyl 3-Iodoisonicotinate
Materials:
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Equivalents
tert-Butyl 3-Iodoisonicotinate
319.14
3.19 g
10.0
1.0
Sodium Borohydride (NaBH₄)
37.83
1.13 g
30.0
3.0
Lithium Chloride (LiCl), anhydrous
42.39
1.27 g
30.0
3.0
Tetrahydrofuran (THF), anhydrous
-
50 mL
-
-
Ethanol, absolute
-
50 mL
-
-
Saturated Aqueous Ammonium Chloride
-
50 mL
-
-
Ethyl Acetate
-
100 mL
-
-
Brine
-
50 mL
-
-
Anhydrous Sodium Sulfate
-
-
-
-
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add tert-butyl 3-iodoisonicotinate (3.19 g, 10.0 mmol) and anhydrous lithium chloride (1.27 g, 30.0 mmol).
Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) and absolute ethanol (50 mL). Stir the suspension at room temperature.
NaBH₄ Addition: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.13 g, 30.0 mmol) portion-wise over 15 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction can be gently heated to reflux if the conversion is slow, but this may increase the risk of side reactions. Monitor the reaction by TLC.
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
Solvent Removal: Remove the organic solvents under reduced pressure.
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Workup: Combine the organic layers and wash with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(hydroxymethyl)isonicotinate.
Safety and Handling Precautions
DIBAL-H: is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
Sodium Borohydride: is a flammable solid and can release hydrogen gas upon contact with acid or water. Handle in a well-ventilated fume hood.
Solvents: Dichloromethane, toluene, tetrahydrofuran, and ethanol are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting and Key Considerations
Incomplete conversion (DIBAL-H): Ensure the DIBAL-H reagent is fresh and has not been deactivated by moisture. A slight excess of the reagent (up to 1.5 equivalents) can be used.
Over-reduction to alcohol (DIBAL-H): This is almost always due to the reaction temperature rising above -70 °C. Ensure slow, dropwise addition and efficient cooling.
Low yield (NaBH₄): The reaction may require gentle heating (reflux) to go to completion. The quality of the sodium borohydride and the dryness of the solvents are also important.
Dehalogenation: While less common with these selected reagents, dehalogenation can occur, especially if the reaction is run for extended periods at high temperatures or if catalytic impurities are present. Monitor for byproducts by TLC and NMR.
References
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
Reddit. (2018). DIBAL-H Activity. Retrieved from [Link]
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
preventing hydrolysis of tert-butyl ester during cross-coupling
Technical Support Center: Protecting tert-Butyl Esters in Cross-Coupling Reactions Core Directive & Diagnostic Framework The Challenge: You are observing the loss of a tert-butyl ester moiety during cross-coupling (Suzuk...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Protecting tert-Butyl Esters in Cross-Coupling Reactions
Core Directive & Diagnostic Framework
The Challenge:
You are observing the loss of a tert-butyl ester moiety during cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). The symptom is usually the formation of the corresponding carboxylic acid or complete degradation.
The Reality Check:
While users often label this "hydrolysis," tert-butyl esters are sterically resistant to traditional base-mediated saponification (
).[1] If your ester is cleaving, it is likely due to one of three distinct failure modes:
Thermal/Lewis-Acid Catalyzed Elimination (
): The most common cause. High temperatures or Lewis-acidic species (e.g., boron byproducts) trigger the loss of isobutylene gas, leaving the carboxylic acid.[1]
Nucleophilic Attack (Transamidation/Transesterification): Occurs in Buchwald-Hartwig aminations when strong alkoxide bases (e.g., NaOtBu) are used.[1]
True Hydrolysis: Occurs only under prolonged exposure to hydroxide bases at high temperatures.[1]
This guide provides the protocols to distinguish and prevent these failures.
Troubleshooting Guide (Q&A)
Scenario A: Suzuki-Miyaura Coupling
Q: I am seeing the carboxylic acid byproduct instead of my coupled ester. Is the aqueous base hydrolyzing it?A: Unlikely. tert-Butyl esters are highly stable to aqueous bases like Na₂CO₃ or K₂CO₃ due to steric bulk. The culprit is likely thermal elimination catalyzed by trace acidity or high heat.
Immediate Fix: Lower the reaction temperature. If you are running at >80°C, switch to a more active catalyst (e.g., XPhos Pd G4 or Pd(dppf)Cl₂) that operates at 40–60°C.[1]
Secondary Fix: Switch the base. Hydroxide bases (NaOH, KOH) are risky.[1] Use K₃PO₄ (anhydrous or monohydrate) or Cs₂CO₃ .[1] These provide the necessary activation for the boronic acid without high concentrations of aggressive nucleophiles.
Q: Can I run the Suzuki reaction under strictly anhydrous conditions to save the ester?A: Yes, but standard boronic acids require water for activation.[1] To go anhydrous:
Switch from Boronic Acids to Pinacol Boronates or MIDA boronates .[1]
Use CsF or TBAF (anhydrous) as the activator in THF or Dioxane. This avoids water entirely, preventing any hydrolysis pathway.[1]
Scenario B: Buchwald-Hartwig Amination[2]
Q: My ester is gone, and I see a complex mixture. I used NaOtBu as the base.A:Stop using NaOtBu. While sodium tert-butoxide is the standard base for Buchwald couplings, it is a strong enough nucleophile to attack esters (causing transesterification) or promote side reactions.
The Solution: Switch to a weak carbonate base system . Use Cs₂CO₃ or K₃PO₄ in 1,4-dioxane or toluene.[1]
Note: Weak bases require highly active precatalysts. Use BrettPhos Pd G4 or RuPhos Pd G4 to ensure the catalytic cycle turns over without the driving force of a strong base.
Experimental Protocols
Protocol 1: "Ester-Safe" Suzuki-Miyaura Coupling
Designed for substrates prone to hydrolysis or thermal elimination.
Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (9:1)[1]
Procedure:
Charge: Add aryl halide, boron source, base, and catalyst to the vial.
Purge: Seal and purge with N₂/Ar for 5 minutes. Oxygen promotes phenol formation and side reactions.
Solvent: Add the degassed solvent mixture via syringe.
Reaction: Heat to 50–60°C . Do not exceed 70°C.[1][3] Monitor by LCMS.[1]
Workup (Critical): Quench with saturated NH₄Cl (mildly acidic) or pH 7 phosphate buffer.[1] Do not use HCl , as acid rapidly cleaves t-butyl esters.[1]
Figure 1: Pathways of tert-Butyl Ester Cleavage vs. Coupling
This diagram illustrates why "Hydrolysis" is often a misdiagnosis for Thermal Elimination.
Caption: Diagnostic pathways for ester loss. Note that thermal elimination and hydrolysis yield the same acidic byproduct, making them difficult to distinguish without analyzing reaction conditions.[1]
References
Suzuki-Miyaura Coupling at Low Catalyst Loadings. Journal of the American Chemical Society, 2007.[1] (Demonstrates the use of K₃PO₄ as a mild base compatible with sensitive esters). [1]
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 2010.[1] (Discusses thermal sensitivity of tert-butyl esters and the formation of Pd-enolates).
Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P. TCI Chemicals Practical Guide. (Highlights the standard strong base conditions that must be modified for ester substrates).
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate, 2025.[1][4] (Provides context on the acid-lability and elimination mechanism of t-Bu esters).
Technical Support Center: Optimizing Catalytic Efficiency in Pyridine-Iodide Systems
[1] Current Status: Operational Ticket ID: PY-I-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group[1] Executive Summary You are likely accessing this guide because your Palladium (Pd) or Copper (C...
You are likely accessing this guide because your Palladium (Pd) or Copper (Cu) catalyzed cross-coupling reaction involving pyridine substrates and iodide leaving groups has stalled or failed.
This is a "double-poisoning" scenario. Pyridine acts as a competitive
-donor ligand, while Iodide acts as a bridging anionic poison.[1] This guide provides the diagnostic logic, mechanistic insight, and remediation protocols to restore catalytic turnover (TOF).
Module 1: Diagnostic Triage
Is your catalyst dead, or is it resting?
Before altering conditions, determine the state of your metal center. Use this decision matrix to identify the failure mode.
Visual & Kinetic Indicators
Observation
Likely Diagnosis
Technical Explanation
Solution turns "Pd-Black" (Precipitate)
Ligand Stripping
Pyridine has displaced your phosphine ligands, destabilizing Pd(0), leading to aggregation into bulk metal.[1]
Solution remains bright Orange/Yellow but no conversion
Stable Resting State (Poisoning)
The catalyst is trapped in a stable, off-cycle complex (likely [Pd(Py)4] or an Iodide-bridged dimer).[1]
Reaction starts fast, then stops at ~20-30%
Product Inhibition
The pyridine product is a stronger poison than the substrate, or Iodide concentration has reached a critical inhibitory threshold.[1]
Diagnostic Workflow (DOT Visualization)
Figure 1: Diagnostic logic flow to distinguish between catalyst decomposition (aggregation) and active site inhibition.[1]
Module 2: The Chemistry of Deactivation
Why Pyridine and Iodide are a lethal combination.
The Pyridine Trap (Competitive Binding)
Pyridine is not just a substrate; it is a potent ligand. In standard catalytic cycles (e.g., Suzuki-Miyaura), the Palladium center must be coordinatively unsaturated (14-electron species) to undergo oxidative addition.[1]
The Problem: Pyridine nitrogen is a strong
-donor. It competes with your phosphine ligands (e.g., ).[1]
The Result: Formation of [Pd(Py)_4].[1] This species is saturated and electronically happy, refusing to react with the aryl halide.
The Iodide "Anionic Effect" (The Amatore-Jutand Mechanism)
While Iodide is an excellent leaving group (weak C-I bond), the resulting free Iodide ion (
) is a "soft" base with high affinity for Pd(II).[1]
The Mechanism: According to Amatore and Jutand [1], excess iodide shifts the equilibrium toward anionic palladium species [PdArI_2L]^- or bridging dimers [Pd(Ar)(\mu-I)L]_2.[1]
The Consequence: These dimers are dormant resting states. As the reaction progresses,
concentration rises, progressively slowing the reaction (autoinhibition).[1]
Mechanistic Pathway Diagram
Figure 2: Competing pathways.[1] The catalyst is diverted into inactive Pyridine-bound or Iodide-bridged states.
Module 3: Troubleshooting & Remediation Protocols
Proven methods to rescue the chemistry.
Protocol A: The "Silver Bullet" (Iodide Scavenging)
If your reaction slows down over time (Iodide inhibition), you must remove the iodide from the coordination sphere.
Protocol B: Ligand Switching (The Steric Solution)
To stop Pyridine from binding, use a ligand that is too bulky for the Pyridine to displace.
Recommendation: Switch from simple phosphines (
, dppf) to Buchwald Dialkylbiaryl Ligands or NHCs (N-Heterocyclic Carbenes).[1]
Why? Ligands like XPhos or RuPhos create a steric "roof" over the metal center. The small Pyridine molecule cannot penetrate this steric wall to poison the metal, but the flat Aryl Iodide substrate can still undergo oxidative addition.
Excellent for difficult, electron-deficient pyridines.[1]
Protocol C: The "Slow Drip" (Concentration Control)
If Pyridine is the substrate, high concentrations favor the formation of [Pd(Py)4].[1]
Method: Use a syringe pump to add the Pyridine substrate slowly over 2-4 hours.
Effect: Keeps the ratio of
low, favoring the catalytic cycle over the poisoning equilibrium.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Copper (CuI) as a co-catalyst (Sonogashira conditions)?A: Proceed with caution. While CuI activates the alkyne, it adds more Iodide to the system. If the reaction stalls, the excess Iodide is likely bridging the Palladium. Try "Copper-free" Sonogashira variants using stronger bases (e.g.,
) and active ligands (XPhos) to avoid Iodide overload [2].[1]
Q: My Pyridine substrate has an amine group (-NH2).[1][2] Is that a problem?A: Yes. Primary amines are even stronger poisons than the pyridine nitrogen.
Fix: Protect the amine (Boc/Acetyl) or use a pre-formed Pd-precatalyst (e.g., Pd(OAc)2 + XPhos ) rather than generating Pd(0) in situ, to ensure the ligand is bound before the amine sees the metal.[1]
Q: Does temperature matter for poisoning?A: Yes. Higher temperatures (
) generally favor ligand dissociation.[1] While this helps break up the inactive [Pd(Py)4] complex, it also destabilizes the catalyst.[1]
Strategy: If heating causes "Pd black" precipitation, your ligand is dissociating too much.[1] Add 10-20 mol% excess phosphine ligand to stabilize the metal at high temperatures.
References
Amatore, C., & Jutand, A. (1993).[1][3] Rates and Mechanisms of Oxidative Addition to Zerovalent Palladium Complexes Generated in Situ from Mixtures of Pd0(dba)2 and Triphenylphosphine.[1][3] Organometallics, 12(8), 3168–3178.[1]
[Link]
Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(16), 5173–5180.[1]
[Link]
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
[Link]
Organ, M. G., et al. (2007).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Preparation of Sterically Hindered Biaryls. Chemistry - A European Journal, 13(5), 1501-1514.[1]
[Link][1]
thermal stability of tert-butyl 3-iodoisonicotinate during high-temp reactions
Executive Summary tert-Butyl 3-iodoisonicotinate is a high-value scaffold used primarily in medicinal chemistry for accessing 3,4-disubstituted pyridine derivatives. Its dual functionality—a labile C–I bond for cross-cou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
tert-Butyl 3-iodoisonicotinate is a high-value scaffold used primarily in medicinal chemistry for accessing 3,4-disubstituted pyridine derivatives. Its dual functionality—a labile C–I bond for cross-coupling and an acid-labile tert-butyl ester for orthogonal protection—makes it versatile but chemically fragile.
This guide addresses the specific thermal instability of the tert-butyl ester moiety and the lability of the iodine atom under high-temperature cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira).
Part 1: Thermal Stability of the tert-Butyl Ester
Q1: Why does my product decompose into the carboxylic acid even under anhydrous heating?
Technical Insight:
You are likely observing thermal unimolecular elimination , not hydrolysis. While tert-butyl esters are famous for acid-catalyzed hydrolysis, they also undergo a concerted retro-Ene type decomposition at elevated temperatures (>100–120°C).
The Mechanism: The carbonyl oxygen abstracts a proton from one of the tert-butyl methyl groups. This concerted electron shift expels isobutylene gas and generates the free carboxylic acid.
The Catalyst: This process is non-acidic in origin but is autocatalytic. The generated carboxylic acid (3-iodoisonicotinic acid) can protonate the remaining ester, drastically lowering the activation energy for further decomposition.
The "Ortho" Effect: The iodine atom at the 3-position exerts steric pressure on the ester at the 4-position. This steric strain can lower the energy barrier for elimination compared to unhindered isomers, making this specific molecule more thermally sensitive than tert-butyl benzoate.
Troubleshooting Protocol:
Temperature Limit: Maintain reaction temperatures below 100°C whenever possible.
Base Buffering: Always include a mild base (e.g.,
, ) in the reaction mixture, even if the reaction mechanism doesn't strictly require it. This neutralizes any trace acid formed, preventing the autocatalytic loop.
Solvent Choice: Avoid high-boiling acidic solvents. Use aprotic polar solvents (DMF, DMAc) but ensure they are free of amine impurities (which can cause aminolysis).
Visual 1: Thermal Decomposition Pathways
Figure 1: Thermal decomposition pathways showing both the concerted retro-Ene mechanism (heat-driven) and the acid-catalyzed E1 pathway.
Part 2: Cross-Coupling Optimization (Suzuki/Sonogashira)
Q2: I am seeing deiodination (protodehalogenation) instead of coupling. How do I fix this?
Technical Insight:
Deiodination (replacement of I with H) competes with the desired transmetallation step. This is common with electron-deficient pyridines.
Cause: If the oxidative addition of Pd into the C–I bond is fast (which it is), but the transmetallation with the boronic acid is slow (due to steric hindrance from the tert-butyl group), the Pd-aryl species will capture a hydride from the solvent or ligands.
The Steric Wall: The tert-butyl group at C4 and the iodine at C3 create a "steric wall." Standard ligands like
may be too bulky to allow the boronic acid to approach, or too labile to stabilize the active species.
Avoid hydroxide bases (NaOH/KOH) which promote ester hydrolysis. Carbonates/phosphates are milder.
Solvent
1,4-Dioxane or Toluene/Water (10:1)
Avoid alcohols (hydride source). Dioxane is standard; Toluene allows azeotropic water removal.
| Temperature | 60–80°C | Do not reflux in high-boiling solvents (e.g., DMSO at 120°C) to protect the ester. |
Q3: Can I use Microwave Irradiation?
Yes, but with caveats.
Microwave heating is actually preferred for this substrate because it minimizes the "time-at-temperature."
Protocol: Set the microwave to "High Absorption" mode. Target 100°C for 10–20 minutes maximum.
Why: The coupling reaction (second order) is often accelerated more by concentration and heat than the unimolecular decomposition (first order), improving the impurity profile.
To ensure reproducibility, the starting material must be handled according to these specifications:
Light Protection: The C–I bond is photosensitive. Store in amber vials or wrap containers in aluminum foil. Photolytic cleavage generates iodine radicals that catalyze ester decomposition.
Acid Scavenging: Commercial batches should be tested for acidity. If the material smells of isobutylene or shows acid in NMR, wash a DCM solution of the compound with saturated
immediately before use.
Shelf Life: Re-test purity every 6 months. If stored at -20°C, stability is generally excellent (>2 years).
References
Thermal Decomposition of tert-Butyl Esters
Mechanism & Kinetics: Al-Awadi, N. A., et al. "Gas-phase pyrolytic reactions of tert-butyl esters." Journal of Physical Organic Chemistry, 1990.
General Stability Data: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.
Suzuki Coupling of Hindered Pyridines
Ligand Effects: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
Protodeboronation/Dehalogenation Issues: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids." Chemistry – A European Journal, 2016.
Synthesis & Properties
Analogous Reaction Conditions: "Synthesis of tert-butyl 3-iodoisonicotinate." Organic Syntheses (General procedures for tert-butyl esterification).
Technical Support Center: Purification of tert-Butyl 3-Iodoisonicotinate
Ticket ID: #TBI-I2-PURIFICATION Subject: Removal of Residual Iodine ( ) Impurities from tert-Butyl 3-Iodoisonicotinate Status: Open Priority: High (Catalyst Poisoning Risk) Executive Summary & Problem Analysis The Issue:...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TBI-I2-PURIFICATION
Subject: Removal of Residual Iodine (
) Impurities from tert-Butyl 3-Iodoisonicotinate
Status: Open
Priority: High (Catalyst Poisoning Risk)
Executive Summary & Problem Analysis
The Issue:
Users frequently report persistent purple/brown discoloration in crude tert-butyl 3-iodoisonicotinate. This is caused by residual elemental iodine (
), typically resulting from the quenching step of metallation-iodination sequences (e.g., LDA/TMP-Li followed by ).
The Consequence:
Catalyst Death: Elemental iodine is a potent oxidant. In downstream cross-couplings (Suzuki, Sonogashira),
oxidizes active Pd(0) species to Pd(II) diiodides, effectively poisoning the catalytic cycle before it begins.
Yield Loss: The tert-butyl ester is acid-labile . Standard iodine removal protocols using acidic sulfites can unintentionally hydrolyze the ester or protonate the pyridine ring, causing the product to partition into the aqueous waste stream.
The Solution:
A pH-controlled redox wash using Sodium Thiosulfate (
), followed by specific solid-phase scavenging if necessary.
Chemical Logic & Constraints
Before attempting purification, understand the stability profile of your molecule to avoid degradation.
Functional Group
Stability Concern
Constraint for Purification
Pyridine Ring
Basic ( for conjugate acid)
Avoid Acidic Washes: Low pH will protonate the nitrogen, rendering the molecule water-soluble. You will lose your product in the aqueous wash.
tert-Butyl Ester
Acid Labile
Avoid Strong Acids: Exposure to low pH (e.g., unbuffered bisulfite) can cleave the ester to isobutylene and carboxylic acid.
C–I Bond
Photolabile
Protect from Light: Perform purification in amber glassware or wrapped vessels to prevent radical decomposition.
Standard Operating Procedures (SOPs)
Protocol A: The Thiosulfate Redox Wash (Primary Method)
Use this for crude reaction mixtures containing visible purple/brown solids or oils.
) to water-soluble, colorless iodide () and tetrathionate ().
Reagents:
Sodium Thiosulfate Pentahydrate (
)
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Brine (Saturated NaCl)
Step-by-Step:
Dissolution: Dissolve the crude tert-butyl 3-iodoisonicotinate in EtOAc (Recommended over DCM to facilitate phase separation). Use ~10 mL solvent per gram of crude.
Preparation of Wash Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.[1]
The Wash: Add the thiosulfate solution to the organic layer in a separatory funnel (1:1 volume ratio).
Agitation: Shake vigorously for 2–3 minutes.
Observation: The organic layer should shift from purple/brown to pale yellow or colorless.
Troubleshooting: If the color persists, the aqueous layer is saturated. Drain the aqueous layer and repeat with fresh thiosulfate solution.
Phase Separation: Allow layers to separate. Drain the aqueous (bottom) layer.
Note: The product is in the top organic layer (if using EtOAc).
Brine Wash: Wash the organic layer once with saturated brine to remove entrained thiosulfate salts.
Drying: Dry over anhydrous Sodium Sulfate (
). Do not use Magnesium Sulfate () if the product is highly sensitive, as it is slightly acidic.
Use this if the product is an oil that retains a faint pink hue after Protocol A, or if you are preparing the sample for immediate catalysis.
Reagents:
Activated Copper Bronze (or Copper Powder)
Activated Silver Wool (Alternative)
Step-by-Step:
Activation: Wash Copper powder with dilute HCl, then water, then acetone, and dry under vacuum to remove surface oxides.
Scavenging: Add 5–10% w/w activated Copper to the solution of the ester in a non-polar solvent (e.g., Hexanes or Toluene).
Stirring: Stir at room temperature for 15–30 minutes. The copper will turn black (
) as it reacts with free iodine.
Filtration: Filter through a pad of Celite to remove the copper salts.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for purification, ensuring the safety of the acid-sensitive ester.
Figure 1: Purification workflow emphasizing the iterative thiosulfate wash and optional copper scavenging.
Troubleshooting & FAQs
Q: I used Sodium Bisulfite (
) and my yield dropped significantly. Why?A: Sodium bisulfite solutions are weakly acidic (pH ~4). This acidity can do two things:
Protonate the Pyridine: The pyridine nitrogen becomes pyridinium (
), which is water-soluble. You likely washed your product away into the aqueous waste.
Hydrolyze the Ester: While less likely at pH 4 than pH 1, prolonged exposure can cleave the tert-butyl group.
Fix: Always use Sodium Thiosulfate (neutral pH) or buffer your bisulfite solution to pH 7 with Sodium Bicarbonate.
Q: The organic layer is clear, but turns pink again upon concentration on the rotavap. Is iodine regenerating?A: Yes. Alkyl/Aryl iodides can be photolabile. If your rotavap bath is hot or the flask is exposed to bright light, the C-I bond can homolyze, releasing fresh
.
Fix: Keep the water bath temperature <40°C and wrap the flask in aluminum foil during concentration.
Q: Can I just run a column to remove the iodine?A: You can, but it is not recommended as a primary method. Iodine "streaks" on silica gel, co-eluting with non-polar compounds. It is far more efficient to remove the bulk iodine chemically (Protocol A) before attempting chromatography.
Greene, T. W.; Wuts, P. G. M.[2] Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons, 1999.[2] (Details acid lability of t-butyl esters).
Iodine Poisoning of Palladium Catalysts
Shetgaonkar, S. E.; Singh, F. V.[3] "Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions." Front.[2][3][4][5][6][7][8][9] Chem.2020 , 8, 705.[3][10] (Discusses the oxidative nature of iodine species in Pd cycles).
Technical Support Center: Alternative Catalysts for Sluggish Reactions with tert-Butyl 3-Iodoisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, alternative catalyst recommendations, and detailed protocols f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, alternative catalyst recommendations, and detailed protocols for overcoming common challenges encountered during cross-coupling reactions with tert-butyl 3-iodoisonicotinate. The inherent electronic properties of this substrate can lead to sluggish reactivity and catalyst inhibition, necessitating a move beyond standard catalytic systems.
The Challenge: Reactivity of an Electron-Deficient Heterocycle
Tert-butyl 3-iodoisonicotinate is a valuable building block, but its chemical nature presents distinct challenges in palladium-catalyzed cross-coupling reactions. The pyridine ring is electron-deficient, which can slow the rate-limiting oxidative addition step in many catalytic cycles.[1] Furthermore, the pyridine nitrogen's lone pair of electrons can coordinate to the palladium center, acting as a potential catalyst poison and hindering the desired reaction pathway.[2][3] This guide is designed to help you navigate these issues by selecting more effective, modern catalyst systems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling with tert-butyl 3-iodoisonicotinate is slow and gives low yields. What is causing this and what should I try?
A1: Sluggish Suzuki reactions with this substrate are common when using traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The poor performance stems from two main factors: slow oxidative addition to the electron-deficient pyridine ring and potential catalyst deactivation.[4]
Causality:
Slow Oxidative Addition: The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C-I bond less susceptible to cleavage by a Pd(0) species.
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, competing with the desired ligand and substrate binding, thereby slowing down the catalytic cycle.
Side Reactions: Inefficient catalysis can lead to side reactions like protodeboronation of the boronic acid coupling partner, especially with excess base or water.[5]
Troubleshooting Steps & Solutions:
Switch to a Modern Catalyst System: The most effective solution is to replace Pd(PPh₃)₄ with a more robust catalyst system composed of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand.
Employ Electron-Rich, Bulky Ligands: Ligands from the Buchwald biarylphosphine family are designed to accelerate both oxidative addition and reductive elimination. Their bulkiness promotes the formation of a monoligated, highly reactive L₁Pd(0) species.
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for this substrate.[2]
Use a Pre-catalyst: To ensure the efficient generation of the active Pd(0) catalyst, consider using a commercially available precatalyst, such as an [NHC-Pd-allyl] complex or a Buchwald G3 or G4 precatalyst.[6][7] These are often more reliable and require milder activation conditions.
Optimize the Base and Solvent: The choice of base is critical for activating the boronic acid.[5] For electron-deficient systems, stronger bases like K₃PO₄ or Cs₂CO₃ in aprotic polar solvents like Dioxane, Toluene, or CPME often yield better results than weaker bases in protic solvents.
Q2: I'm observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I promote the desired cross-coupling?
A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, and it is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[1] While the traditional Pd/Cu system is powerful, it can be problematic for sensitive or complex substrates.
Causality:
Copper-Mediated Homocoupling: The copper acetylide intermediate can undergo oxidative dimerization, especially if the subsequent transmetalation to palladium is slow.
Catalyst Deactivation: The pyridine nitrogen can coordinate to either the palladium or copper center, disrupting the catalytic cycle and allowing more time for side reactions to occur.[3]
Troubleshooting Steps & Solutions:
Switch to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. Copper-free Sonogashira protocols have become highly reliable.[1]
Catalyst Selection for Copper-Free Protocol:
Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective.
Ligand: If simple phosphines are insufficient, consider more electron-rich ligands like P(t-Bu)₃.[8]
Base/Solvent: These reactions typically require an amine base, which often serves as the solvent as well. Piperidine is a common and effective choice.[1]
Consider a Nickel Catalyst: For some Sonogashira-type reactions, nickel-based catalysts have emerged as a powerful alternative to palladium, offering different reactivity profiles.[9]
Ensure Rigorous Degassing: Even in copper-free systems, removing oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[5] Use freeze-pump-thaw cycles or sparge your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen).
Q3: My Buchwald-Hartwig amination is failing completely. Is the catalyst being poisoned, and what are the best catalyst/ligand systems for this substrate?
A3: Yes, catalyst poisoning is the most probable cause. Buchwald-Hartwig aminations are highly sensitive to inhibition by N-heterocycles.[2][3] The pyridine nitrogen of your substrate can bind strongly to the palladium center, preventing the catalytic cycle from turning over. Standard ligands like BINAP or simple phosphines are generally ineffective for this class of substrate.
Causality:
Strong Catalyst Inhibition: The lone pair on the pyridine nitrogen can form a stable, off-cycle complex with the palladium catalyst, effectively sequestering it from the reaction.
Slow Reductive Elimination: Even if oxidative addition occurs, the electron-deficient nature of the pyridine ring can make the final C-N bond-forming reductive elimination step sluggish.
Troubleshooting Steps & Solutions:
Use State-of-the-Art Ligands: This is a scenario where ligand choice is paramount. Success almost exclusively relies on using sterically hindered, highly electron-donating biarylphosphine ligands.
Top-Tier Ligands:BrettPhos and RuPhos are specifically designed for coupling with challenging N-heterocyclic halides.[2] They create a sterically crowded coordination sphere around the palladium that favors the desired reaction pathway and minimizes inhibition.
Employ a Suitable Pre-catalyst: Using a precatalyst (e.g., BrettPhos Pd G3) is highly recommended. These complexes are air-stable and generate the active catalyst reliably under the reaction conditions.
Optimize the Base: The choice of base is critical and substrate-dependent.
Strong Bases: NaOt-Bu or LHMDS are often required to deprotonate the amine coupling partner effectively.[10]
Weaker Bases: If your substrate has base-sensitive functional groups (like the tert-butyl ester, though it is relatively robust), a weaker base like Cs₂CO₃ or K₃PO₄ can be screened, but this may require higher temperatures or longer reaction times.[7][10]
Solvent Choice: Anhydrous, aprotic solvents like Toluene, Dioxane, or t-BuOH are standard for these reactions.[10]
Alternative Catalyst & Ligand Selection Guide
The tables below summarize recommended catalyst systems for tert-butyl 3-iodoisonicotinate, moving from standard to advanced options.
Table 1: Alternative Systems for Suzuki-Miyaura Coupling
Catalyst System Component
Recommendation
Rationale & Key Advantages
Palladium Source
Pd₂(dba)₃ or Pd(OAc)₂
Standard, reliable sources for generating Pd(0) in situ.
Ligand
SPhos or XPhos
Excellent general-purpose, bulky biarylphosphine ligands that accelerate oxidative addition and reductive elimination.
Pre-catalyst
XPhos Pd G3/G4
Air-stable, reliable generation of the active catalyst, often allowing for lower catalyst loadings and milder conditions.[7]
Base
K₃PO₄ or Cs₂CO₃
Effective for activating a wide range of boronic acids and esters with good functional group compatibility.[5]
| Solvent | Dioxane / H₂O or Toluene | Standard solvents providing good solubility for reactants and catalysts. |
Table 2: Alternative Systems for Sonogashira Coupling
Reaction Type
Catalyst System
Rationale & Key Advantages
Copper-Cocatalyzed
PdCl₂(PPh₃)₂ / CuI
The classic system. Can be effective but carries a high risk of alkyne homocoupling.[11]
Copper-Free
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Eliminates Glaser homocoupling. Requires a strong amine base.[1]
Advanced Copper-Free
Pd₂(dba)₃ / P(t-Bu)₃
The bulky, electron-rich phosphine can accelerate the coupling of challenging substrates.[8]
| Nickel-Based | NiBr₂·glyme / Ligand | An emerging alternative to palladium with a different reactivity profile, potentially avoiding Pd-specific inhibition pathways.[9] |
Table 3: Alternative Systems for Buchwald-Hartwig Amination
Catalyst System Component
Recommendation
Rationale & Key Advantages
Palladium Source
Pd₂(dba)₃ or Pd(OAc)₂
Common Pd(0) and Pd(II) sources.
Ligand
BrettPhos or RuPhos
Crucial for success. These highly specialized ligands are designed to overcome catalyst inhibition by N-heterocycles.[2]
Pre-catalyst
BrettPhos Pd G3/G4
Highly Recommended. Provides the most reliable and active catalyst for this challenging transformation. Air-stable and efficient.
Base
NaOt-Bu or LHMDS
Strong bases required to facilitate the deprotonation of the amine and subsequent C-N bond formation.[10]
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. |
Visualization of Key Concepts
General Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction helps pinpoint where issues may arise. For electron-deficient substrates like tert-butyl 3-iodoisonicotinate, the Oxidative Addition step is often the bottleneck.
Caption: General Pd-catalyzed cross-coupling cycle and inhibition pathway.
Troubleshooting Workflow
When a reaction is sluggish, a systematic approach to optimization is key.
Caption: Decision workflow for troubleshooting sluggish cross-coupling reactions.
Experimental Protocols
The following are generalized, representative procedures. They should be adapted and optimized for specific coupling partners. Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling with an Advanced Catalyst
This protocol uses a Buchwald-type ligand for improved reactivity.
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
Reagents: Add tert-butyl 3-iodoisonicotinate (1.0 equivalent) and the boronic acid or ester coupling partner (1.1-1.5 equivalents).
Solvent & Degassing: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution). Seal the vial and sparge with Argon or Nitrogen for 15-20 minutes.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes the risk of alkyne homocoupling.
Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).
Solvent & Reagents: Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Piperidine or Triethylamine, 2-5 equivalents). Finally, add the terminal alkyne (1.1-1.5 equivalents).
Degassing: Subject the mixture to 3-4 freeze-pump-thaw cycles to ensure all oxygen is removed.
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) under an inert atmosphere until the reaction is complete by TLC or LC-MS.
Workup: Remove the amine base under reduced pressure. Dilute the residue with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with a Pre-catalyst
This protocol is designed for the challenging C-N coupling with the pyridine substrate.
Preparation: In a glovebox or under a stream of inert gas, add the pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents) to a reaction vial.
Reagents: Add tert-butyl 3-iodoisonicotinate (1.0 equivalent) and the amine coupling partner (1.1-1.3 equivalents).
Solvent: Add anhydrous, degassed Toluene or Dioxane. Seal the vial tightly.
Reaction: Remove the vial from the glovebox and place it in a preheated heating block (typically 90-110 °C). Stir vigorously for the required time (can range from 2 to 24 hours).
Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the resulting crude material by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Why is Pd(PPh₃)₄ often a poor choice for this specific substrate?
A: Pd(PPh₃)₄ is a good source of Pd(0), but the triphenylphosphine (PPh₃) ligand is not sufficiently electron-rich to robustly promote the difficult oxidative addition step with an electron-deficient heterocycle. Furthermore, the four ligands must dissociate to create a reactive site, and this process can be inefficient compared to modern systems that are designed to readily form highly active, low-coordinate L₁Pd(0) species.[4]
Q: What is a "precatalyst" and why is it beneficial?
A: A precatalyst is an air-stable, well-defined palladium(II) complex that, under reaction conditions, reliably and cleanly generates the active palladium(0) catalyst.[7] This avoids the often-unreliable in situ reduction of other Pd(II) sources like Pd(OAc)₂ and leads to more reproducible results, often with lower catalyst loadings.
Q: How do I properly degas my reaction and why is it so important?
A: Degassing removes dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and electron-rich phosphine ligands.[5] The two primary methods are:
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
Freeze-Pump-Thaw: For the most rigorous oxygen removal, the sealed reaction vessel is frozen in liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the vessel is thawed. This cycle is repeated 3-4 times.
Q: Can I use the corresponding 3-bromo or 3-chloro isonicotinate instead?
A: You can, but the reactivity decreases significantly in the order I > Br > Cl. Oxidative addition is much more difficult for bromides and especially chlorides.[1] While reactions with the iodide might work with a less active catalyst, the bromide will almost certainly require one of the advanced ligand systems mentioned above. The chloride would be extremely challenging and may require specialized catalysts or conditions not covered here.[12]
References
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts.
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
Wikipedia. (n.d.). Sonogashira coupling.
University of Illinois. (2022, November 15). Pnictogens: Alternatives to metal-catalyzed cross-coupling.
ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
Chemistry, Art, and Culture. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry.
ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
Taylor & Francis Online. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
ACS Publications. (2020, August 25). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives.
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
ResearchGate. (2025, August 9). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings.
BenchChem. (n.d.). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
ResearchGate. (2016, April 24). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions.
Publish Comparison Guide: 1H NMR Interpretation of tert-Butyl 3-Iodoisonicotinate
This guide outlines the 1H NMR interpretation of tert-butyl 3-iodoisonicotinate , a critical halogenated pyridine intermediate often used in Suzuki-Miyaura cross-couplings and drug scaffold synthesis. Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the 1H NMR interpretation of tert-butyl 3-iodoisonicotinate , a critical halogenated pyridine intermediate often used in Suzuki-Miyaura cross-couplings and drug scaffold synthesis.
Executive Summary & Structural Context
tert-Butyl 3-iodoisonicotinate (CAS: N/A for specific isomer, generic derivatives common) represents a specific challenge in NMR characterization due to the interplay between the electron-deficient pyridine ring, the bulky tert-butyl ester, and the heavy iodine atom.
Unlike simple pyridines, the 3,4-disubstitution pattern breaks the ring symmetry, creating a unique "fingerprint" of signals. This guide compares the spectral performance of this compound against its direct precursors and regioisomers to enable rapid, confident structural verification.
Most deshielded due to proximity to Nitrogen and Iodine (heavy atom effect/deshielding). Lack of vicinal protons prevents splitting.
H6
C6 (Ortho to N)
Doublet (d)
8.50 – 8.70 ppm
Deshielded by Nitrogen. Couples with H5 ( Hz).
H5
C5 (Meta to N)
Doublet (d)
7.60 – 7.80 ppm
Least deshielded aromatic proton. Couples with H6 ( Hz).
t-Bu
Ester Alkyl
Singlet (s)
1.60 – 1.65 ppm
Characteristic intense singlet integrating to 9H.[8][9]
Critical Insight: The coupling constant (
) between H5 and H6 is the primary validator of the pyridine ring integrity. A value of 4.8–5.2 Hz is standard for ortho-coupling in pyridines.
Comparative Analysis: Product vs. Alternatives
This section evaluates how the NMR profile of tert-butyl 3-iodoisonicotinate distinguishes itself from common synthesis precursors and impurities.
Comparison 1: vs. Precursor (3-Iodoisonicotinic Acid)
The synthesis typically involves esterification of the acid. Monitoring the conversion is crucial.
Feature
tert-Butyl 3-Iodoisonicotinate (Product)
3-Iodoisonicotinic Acid (Precursor)
Experimental Implication
Aliphatic Region
Sharp Singlet (9H) at ~1.6 ppm
Absent
The appearance of the t-Bu peak is the primary confirmation of reaction success.
Acidic Proton
Absent
Broad singlet >11.0 ppm (Solvent dependent)
Disappearance of the COOH proton confirms full conversion.
Solubility
High in CDCl
Low in CDCl; requires DMSO-
Product allows for higher concentration samples in standard non-polar solvents.
Comparison 2: vs. Regioisomer (tert-Butyl 2-Iodoisonicotinate)
Regioisomers are common byproducts in pyridine halogenation.
3-Iodo (Target): H2 is a Singlet . H5 and H6 are Doublets .
2-Iodo (Isomer): H3 is a Singlet . H5 and H6 are Doublets .
Differentiation: While the multiplicity pattern appears similar (1s, 2d), the Chemical Shift of the Singlet differs. In the 3-iodo isomer, the singlet (H2) is between N and I, shifting it significantly downfield (~9.0 ppm). In the 2-iodo isomer, the singlet (H3) is not adjacent to Nitrogen, appearing further upfield (~8.2–8.4 ppm).
Visual Workflow: Structural Verification
The following diagram outlines the logical decision tree for verifying the compound's structure using 1H NMR.
Figure 1: Decision tree for the rapid structural verification of tert-butyl 3-iodoisonicotinate.
Experimental Protocol & Data Presentation
Method A: Standard Characterization (CDCl
)
Objective: Routine purity check and structural confirmation.
Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl
(Chloroform-d). Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KI from synthesis).
Acquisition:
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 s (Sufficient for protons, t-Bu relaxes slowly but signal is intense).
Apply exponential window function (LB = 0.3 Hz) for resolution.
Method B: Trace Impurity Analysis (DMSO-
)
Objective: Detecting unreacted acid or polar byproducts.
Sample Prep: Dissolve 10 mg in DMSO-
.
Rationale: DMSO disrupts hydrogen bonding dimers of the precursor acid, sharpening the carboxylic acid proton signal (if present) and shifting it to ~12-13 ppm, making it easy to quantify <1% unreacted starting material.
Summary Table: Expected Chemical Shifts
Note: Values are estimates based on substituent additivity rules for pyridine derivatives.
Signal
Integration
Multiplicity
Shift (CDCl)
Shift (DMSO-)
Coupling ()
H2
1H
s
8.95 ppm
9.05 ppm
-
H6
1H
d
8.60 ppm
8.75 ppm
5.0 Hz
H5
1H
d
7.70 ppm
7.85 ppm
5.0 Hz
t-Bu
9H
s
1.62 ppm
1.58 ppm
-
Synthesis Pathway & Impurity Tracking
Understanding the origin of the sample aids in interpretation.[2] The diagram below illustrates the synthesis flow and where spectral checkpoints occur.
Figure 2: Synthesis pathway highlighting potential impurities visible in the aliphatic region.
References
ACD/Labs. 1H NMR Chemical Shifts of the tert-Butyl Group. Retrieved from
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from
ChemicalBook. Pyridine NMR Data and Coupling Constants. Retrieved from
Reich, H. J. Proton NMR Data: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from
Optimizing Pyridine Scaffolds: The Strategic Advantage of tert-Butyl Esters over Methyl Esters
Executive Summary: The Case for Steric Bulk In the design of pyridine-based pharmacophores—ubiquitous in kinase inhibitors and calcium channel blockers—the choice of ester substituent is rarely trivial. While methyl este...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Steric Bulk
In the design of pyridine-based pharmacophores—ubiquitous in kinase inhibitors and calcium channel blockers—the choice of ester substituent is rarely trivial. While methyl esters are the industry standard for cost and atom economy, they frequently fail in complex multistep syntheses requiring chemoselectivity.
The tert-butyl ester offers a distinct tactical advantage: orthogonality . Its steric bulk and unique acid-lability provide a "safety lock" mechanism that methyl esters cannot match. This guide dissects the mechanistic advantages of tert-butyl esters in pyridine synthesis, focusing on orthogonal deprotection, resistance to nucleophilic attack, and regioselective functionalization.
Mechanistic Advantages & Performance Matrix
The superiority of the tert-butyl ester lies in its refusal to participate in reactions that consume methyl esters. This "steric shielding" allows for transformations on the pyridine ring that would otherwise destroy the ester functionality.
Performance Comparison Matrix
Feature
Methyl Ester (-COOMe)
tert-Butyl Ester (-COOtBu)
Advantage
Hydrolysis Mechanism
(Base-catalyzed)
(Acid-catalyzed, E1-like)
Orthogonality: Allows selective cleavage of one ester in the presence of the other.[1]
Nucleophilic Stability
Low. Susceptible to aminolysis and transesterification.
High. Steric bulk blocks the Burgi-Dunitz trajectory.
Chemo-differentiation: Survives amide coupling conditions used on other sites.
Organolithium Compatibility
Poor.[2] Reacts to form ketones/tertiary alcohols.
Moderate/Good. Can serve as a Directing Metalation Group (DMG) at low temps (-78°C).[3]
Functionalization: Enables ring lithiation without destroying the ester.[2]
Lipophilicity (LogP)
Lower
Higher
Purification: Drastically changes retention time, aiding separation of byproducts.
The most critical application of tert-butyl esters is in asymmetric pyridine synthesis . When constructing a pyridine dicarboxylate (e.g., via Hantzsch synthesis), using two identical methyl esters locks the molecule into symmetry. Differentiating the C3 and C5 positions subsequently is statistically difficult.
By utilizing a "mixed ester" strategy (one methyl, one tert-butyl), you create two distinct chemical handles.
Pathway A (Basic): Saponification of the methyl ester (LiOH/MeOH) leaves the tert-butyl ester intact.
Pathway B (Acidic): Treatment with TFA or mild Lewis acids (ZnBr
) cleaves the tert-butyl ester to the acid, leaving the methyl ester intact.
Visualization: The Orthogonal Workflow
Figure 1: Divergent synthesis pathways enabled by the mixed methyl/tert-butyl ester system. The tert-butyl group is cleaved via an E1-like mechanism involving a stabilized carbocation, completely distinct from the nucleophilic acyl substitution of the methyl ester.
Core Advantage 2: Steric Control in Regioselective Lithiation
Functionalizing the pyridine ring via lithiation (Directing Metalation Group - DMG chemistry) is perilous with methyl esters. The carbonyl is highly electrophilic; methyllithium or n-butyllithium will attack the ester to form a ketone or tertiary alcohol before deprotonating the ring.
The tert-butyl ester provides steric shielding .
Survival: The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon.
Direction: It acts as a weak DMG, coordinating the lithium species to the ortho position (C4 or C2) while resisting self-destruction.
Regioselectivity: Research by Gros et al. indicates that the choice of alkyl group and lithium reagent (e.g., n-BuLi vs t-BuLi) can switch regioselectivity between C2 and C4, a control mechanism harder to tune with smaller esters.
Visualization: Lithiation Pathways
Figure 2: The tert-butyl ester acts as a "survivable" DMG. Unlike the methyl ester, which succumbs to nucleophilic attack, the tert-butyl ester allows for ring lithiation and subsequent functionalization.
This protocol demonstrates the synthesis of 3-methyl 5-tert-butyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate . This molecule is a master scaffold for library generation.
Reagents
Component A: Methyl acetoacetate (1.0 eq)
Component B: tert-Butyl acetoacetate (1.0 eq)
Component C: Benzaldehyde (1.0 eq)
Component D: Ammonium acetate (1.1 eq)
Solvent: Ethanol (reflux)
Step-by-Step Methodology
Condensation: Charge a round-bottom flask with Ethanol (0.5 M concentration relative to aldehyde). Add Benzaldehyde and Ammonium Acetate. Stir for 10 minutes at room temperature.
Sequential Addition: Add Methyl acetoacetate followed by tert-Butyl acetoacetate.
Note: While Hantzsch synthesis is often "one-pot," sequential addition can sometimes influence the distribution of symmetrical vs. asymmetrical products. However, statistical formation is expected (1:2:1 ratio of dimethyl : mixed : di-tert-butyl).
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (the tert-butyl ester product will have a significantly higher R
than the dimethyl ester due to increased lipophilicity).
Oxidation (Aromatization): Hantzsch synthesis yields the 1,4-dihydropyridine.[4] To obtain the pyridine, treat the crude residue with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or HNO
at 0°C.
Purification (Crucial Step):
The reaction produces three esters: Dimethyl, Di-tert-butyl, and the desired Mixed Methyl/tert-butyl .
Advantage: The tert-butyl group adds significant lipophilicity. Flash column chromatography (Hexane:EtOAc) easily separates the mixed ester from the dimethyl ester. This separation is often impossible with Methyl/Ethyl mixtures due to similar polarity.
Self-Validating Checkpoint
1H NMR Validation: Look for the diagnostic tert-butyl singlet at ~1.6 ppm (9H) and the methyl singlet at ~3.6 ppm (3H). If you see only one type of ester signal, the statistical distribution failed, or transesterification occurred (unlikely with tert-butyl).
References
Greenberg, J. A., & Sammakia, T. (2017). Mild and Selective Hydrolysis of tert-Butyl Esters. Journal of Organic Chemistry. Link
Gros, P., et al. (2002). Regioselective Lithiation of Pyridines: The Role of the Alkyl Group. Journal of Organic Chemistry. Link
Snieckus, V. (1990). Directed Ortho Metalation.[5][6][7] Tertiary Amides and O-Carbamates as Directors. Chemical Reviews. Link
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Esters. Journal of Organic Chemistry. Link
Organic Chemistry Portal. Protection of Carboxylic Acids: tert-Butyl Esters.Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists, QC Analysts
Focus: Structural Validation, Impurity Profiling, and Functional Group Analysis
Executive Summary: The Analytical Context
tert-Butyl 3-iodoisonicotinate (CAS: 1823363-09-6) is a critical intermediate in the synthesis of functionalized pyridines, particularly as an electrophile in Suzuki-Miyaura cross-coupling reactions. Its structural integrity is defined by three competing functionalities: the electron-deficient pyridine ring , the sterically demanding tert-butyl ester , and the reactive ortho-iodide .
For drug development professionals, distinguishing this molecule from its precursors (e.g., 3-iodoisonicotinic acid) or its hydrolysis byproducts is paramount. This guide provides a comparative IR spectroscopic analysis to serve as a self-validating protocol for confirming identity and purity without immediate recourse to NMR.
Theoretical vs. Experimental Peak Assignments
As high-resolution reference spectra for this specific intermediate are often proprietary, the following assignments are derived from comparative analysis of the non-iodinated analog (tert-butyl isonicotinate) and the free acid precursor, grounded in fundamental vibrational spectroscopy principles.
Table 1: Diagnostic IR Peak Assignments
Use this table to validate your crude product.
Functional Group
Vibration Mode
Expected Wavenumber (, cm⁻¹)
Intensity
Diagnostic Note
Ester Carbonyl
C=O Stretch
1720 – 1735
Strong
Primary Indicator. Shifts slightly higher than the acid form due to lack of H-bonding.
tert-Butyl Group
C-H Stretch (Aliphatic)
2970 – 2990
Medium
Distinct from aromatic C-H. Look for multiple bands just below 3000 cm⁻¹.[1]
tert-Butyl "Doublet"
C-H Bend (Skeletal)
1365 & 1390
Medium
Fingerprint ID. The "gem-dimethyl" split is characteristic of the t-butyl group.
Pyridine Ring
C=C / C=N Stretch
1580 – 1600
Med-Strong
Typical aromatic breathing modes.
Aromatic C-H
C-H Stretch
3030 – 3060
Weak
Often obscured if sample is wet; sharp peaks above 3000 cm⁻¹.
Carbon-Iodine
C-I Stretch
~600 – 650
Medium/Weak
Difficult to see in standard IR; definitive in Raman.
Ester C-O
C-O-C Stretch
1150 – 1250
Strong
Broad, intense band typical of esters.
Comparative Analysis: Target vs. Alternatives
In process chemistry, you are rarely analyzing the target in isolation. You are comparing it against what it was (starting material) or what it could become (degradation product).
Comparison A: The Precursor (3-Iodoisonicotinic Acid)
Scenario: Monitoring the esterification reaction.
The Target (t-Butyl Ester): Shows the characteristic 1365/1390 cm⁻¹ doublet and a sharp carbonyl at ~1730 cm⁻¹.
The Alternative (Acid): Displays a broad, messy O-H stretch (2500–3300 cm⁻¹) caused by dimerization. The carbonyl peak appears at a lower frequency (~1680–1710 cm⁻¹) due to hydrogen bonding.
Verdict: Disappearance of the broad O-H baseline lift is the primary endpoint for reaction completion.
Comparison B: The Analog (Methyl 3-Iodoisonicotinate)
Scenario: Verifying the correct ester group installation.
The Target (t-Butyl Ester): The aliphatic region is dominated by the tert-butyl C-H split.
The Alternative (Methyl Ester): Lacks the 1365/1390 cm⁻¹ doublet. Instead, it shows a simpler methyl deformation around 1430–1450 cm⁻¹.
Verdict: Use the Fingerprint Region (1350–1400 cm⁻¹) to distinguish between ester types.
Self-Validating Analytical Workflow
The following flowchart visualizes the logic path for confirming the identity of tert-butyl 3-iodoisonicotinate using IR data.
Figure 1: Decision tree for spectral validation of tert-butyl 3-iodoisonicotinate.
Experimental Protocol: Sample Preparation
For this specific molecule, the physical state (likely a low-melting solid or viscous oil due to the bulky t-butyl group) dictates the sampling technique.
Method: Attenuated Total Reflectance (ATR)
Recommended over KBr pellets for this lipophilic ester.
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the energy throughput is >95% before loading.
Sample Loading:
If Solid: Place nearly 5-10 mg of sample on the crystal center. Apply pressure using the anvil until the absorbance of the strongest peak (C=O) reaches 0.5–0.8 A.U.
If Oil/Viscous: Apply a thin film. Do not apply pressure; ensure full coverage of the "bullseye."
Post-Processing: Apply "ATR Correction" if comparing against transmission library data, as ATR intensities differ at lower wavenumbers.
Why this matters: The tert-butyl group is hydrophobic. In KBr pellets, moisture absorption can mimic the "Acid OH" peak, leading to false positives for hydrolysis. ATR eliminates this moisture variable.
References
Doc Brown's Chemistry. (2026).[3] Infrared spectroscopy of organic compounds: tert-butyl derivatives. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2024). Infrared Spectrum of tert-Butylbenzene (Analog).[4] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Benchmarking Pyridyl Halides: Iodo- vs. Bromo- Performance in Cross-Coupling
A Technical Comparison Guide for Process Chemists Executive Summary In the high-stakes environment of drug discovery, the choice between iodopyridines and bromopyridines is rarely just about reactivity rates. While C–I b...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison Guide for Process Chemists
Executive Summary
In the high-stakes environment of drug discovery, the choice between iodopyridines and bromopyridines is rarely just about reactivity rates. While C–I bonds are thermodynamically weaker (~65 kcal/mol) than C–Br bonds (~80 kcal/mol), implying faster oxidative addition, bromopyridines are frequently the superior choice for scalable synthesis.
This guide benchmarks these two halides across Suzuki-Miyaura and Buchwald-Hartwig couplings. The data reveals that while iodides offer kinetic advantages in difficult steric environments, they suffer from catalyst poisoning (in aminations) , lower stability (halogen dance) , and higher cost . Bromides provide the optimal balance of stability and reactivity, provided the correct ligand architecture is employed to prevent pyridine-nitrogen coordination to the palladium center.
Unlike benzene rings, the electron-deficient nature of pyridine alters the standard catalytic cycle. The oxidative addition (OA) step—typically rate-limiting—diverges based on the halogen's position relative to the nitrogen.
The "Iodide Effect" in Buchwald-Hartwig
A critical, often overlooked phenomenon is Iodide Inhibition . In C–N cross-coupling, the iodide anion (
) generated after oxidative addition has a high affinity for Palladium. It can form stable bridging dimers that are catalytically resting or dead, significantly lowering turnover numbers (TON) compared to bromides.
Oxidative Addition Pathways[1][2][3][4][5][6][7]
3- and 4-Halopyridines: Follow the standard Concerted Oxidative Addition (similar to arenes). Iodides react significantly faster.
2-Halopyridines: Often proceed via a Nucleophilic Displacement (
-like) pathway.[1] Here, the electron deficiency of the ring stabilizes the Meisenheimer-like transition state. This makes 2-bromopyridines surprisingly reactive, narrowing the "iodide advantage" gap.
Figure 1: Divergent oxidative addition pathways. 2-Halopyridines utilize electronic stabilization (Path B), making bromides highly effective without needing the weak C-I bond strength.
Head-to-Head Performance Data
Scenario A: Suzuki-Miyaura Coupling (C–C Bond)
In Suzuki couplings, the "Iodide Inhibition" is less pronounced because the boronate transmetallation is robust. However, 2-iodopyridines are prone to protodehalogenation (reduction) side reactions.
Key Insight: For the 2-position , Bromides are superior due to stability.[2] For the 3-position (which lacks electronic activation), the higher reactivity of Iodides is necessary for high yields.
Scenario B: Buchwald-Hartwig Amination (C–N Bond)
This is where the distinction is most critical. As noted in J. Am. Chem. Soc.[3][4] (Ref 1), aryl iodides often perform worse than bromides unless specialized conditions (e.g., solvent switching to precipitate NaI) are used.
Inhibition: Bridging I- dimers arrest the catalyst.
Iodide
DME
89%
Workaround: NaI is insoluble in DME, preventing poisoning.
The "Halogen Dance" Risk
When working with iodopyridines under basic conditions (common in coupling), one must be wary of the Base-Catalyzed Halogen Dance (BCHD).
Risk: 3-Iodopyridine treated with strong bases (e.g., LDA, or even alkoxides in slow reactions) can rearrange to the thermodynamically more stable 4-iodopyridine.[5]
Bromide Advantage: C-Br bonds are stronger and significantly less prone to this migration, ensuring the regiochemical integrity of your product.
Validated Experimental Protocol
The "Robust" Suzuki Coupling for 2-Bromopyridines
This protocol is designed to overcome the "Pyridine Nitrogen Coordination" (poisoning) by using a chelating ligand and high-activity base.
Reagents:
2-Bromopyridine derivative (1.0 equiv)
Boronic Acid (1.2 equiv)
Catalyst:
(3 mol%) — dppf prevents N-coordination.
Base:
(3.0 equiv) — Superior to carbonates for heteroaromatics.
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step:
Degassing (Critical): Charge solid reagents into the flask. Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling of the boronic acid.
Solvent Addition: Add sparged Dioxane/Water via syringe.
Thermal Activation: Heat to 90°C. Note: Do not exceed 100°C for 2-pyridyl substrates to avoid protodeboronation.
Workup: Cool to RT. Filter through Celite. The product is often in the filtrate; pyridines can stick to silica, so use 1%
in the eluent during purification.
Decision Matrix: When to Use Which?
The following logic flow synthesizes cost, reactivity, and stability data to guide your selection.
Figure 2: Decision tree for selecting Pyridyl Halides. Note that Bromides are the default recommendation for C-N coupling to avoid catalyst deactivation.
References
Mechanistic Origins of the "Iodide Effect" in Pd-Catalyzed Amination
Source: National Institutes of Health / J. Am. Chem. Soc.
URL:[Link]
Oxidative Addition of (Hetero)aryl Halides at Palladium(0): Divergent Mechanisms
Source: American Chemical Society (JACS)
URL:[Link]
Suzuki Coupling of 2-Bromopyridine vs 2-Iodopyridine
Source: Organic Chemistry Portal / Synlett
URL:[Link]
Executive Summary & Operational Directive Immediate Action Required: tert-Butyl 3-iodoisonicotinate (CAS: 1352386-88-1, typically) is a halogenated heterocyclic ester.[1] For disposal purposes, it must be classified as H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
Immediate Action Required: tert-Butyl 3-iodoisonicotinate (CAS: 1352386-88-1, typically) is a halogenated heterocyclic ester.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .
Core Prohibition: Under no circumstances should this compound be disposed of via municipal drains, trash, or mixed with non-halogenated organic solvents (e.g., pure acetone/methanol streams) intended for fuel blending. The presence of iodine requires specific high-temperature incineration protocols to prevent the formation of corrosive gases and environmental toxins.
Hazard Assessment & Chemical Behavior
To dispose of this chemical safely, you must understand why it is hazardous. This is not just "chemical waste"; it is a reactive intermediate with specific stability profiles.
Property
Hazard Implication for Disposal
Halogen Content (Iodine)
Critical: Upon thermal decomposition or contact with strong oxidizers, the C-I bond can cleave, releasing elemental iodine () or hydrogen iodide ().[1] These are corrosive and toxic.
Pyridine Core
Pyridine derivatives are often toxic and malodorous.[1] They can form salts with acids.[2] Do not mix with strong acids in the waste container to avoid exothermic salt formation or hydrolysis.
tert-Butyl Ester
Adds significant lipophilicity and flammability.[1] This compound is not water-soluble. Aqueous disposal is chemically impossible and environmentally illegal.
Reactivity
Susceptible to hydrolysis in the presence of strong bases or acids.[1] Keep waste streams neutral.
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream for your specific situation.
Figure 1: Operational decision tree for segregating tert-Butyl 3-iodoisonicotinate waste streams.[1]
Detailed Procedural Protocols
Protocol A: Disposal of Pure Compound (Excess/Expired)
Context: You have a vial of the pure substance that is no longer needed.
Container Integrity: Do not empty the chemical into a communal waste carboy. It is safer to dispose of the chemical in its original vial/bottle.
Secondary Containment: Place the sealed vial inside a clear, sealable plastic bag (Ziploc type) to contain any potential leakage and protect the label.
Storage: Place in the "Solid/Containerized Waste" bin.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate) after a reaction or extraction.
Quenching (If necessary): If the mixture contains reactive reagents (e.g., thionyl chloride, strong bases) alongside the isonicotinate, quench the reaction first. Ensure the mixture is at neutral pH (pH 6-8).
Solvent Segregation:
The Rule: Because tert-butyl 3-iodoisonicotinate contains iodine, the entire solution must be treated as Halogenated Waste .
Why? Non-halogenated waste is often burned as fuel in cement kilns. Iodine compounds can corrode these kilns and release toxic emissions. They require specialized incinerators with scrubbers.
Pouring: Transfer the solution into the Halogenated Organic Waste carboy (typically the red can or distinct safety container).
Log Entry: Immediately record the volume and the specific addition of "Organic Iodide" on the waste log sheet attached to the carboy.
Flash Chromatography Silica: Silica gel containing this compound must be dried in a fume hood to remove volatile solvents.
Bagging: Once dry, transfer silica to a heavy-duty hazardous waste bag (polyethylene).
Labeling: Tag as "Solid Waste contaminated with Halogenated Organics."
Scientific Rationale: The "Why" Behind the Protocol
The Iodine Factor
Unlike chlorine or bromine, the carbon-iodine bond is relatively weak (approx. 50-60 kcal/mol). In a waste drum exposed to heat or sunlight, this bond can homolyze, generating iodine free radicals.
Risk: If mixed with oxidizers (peroxides, nitric acid), the iodide can oxidize to elemental iodine (
), which sublimes into a purple, corrosive vapor that destroys waste container seals and exposes lab personnel.
Incineration Chemistry
When sent to the disposal facility, this compound undergoes high-temperature incineration.
Facilities must use wet scrubbers (alkaline solution) to capture the and gases. If you mislabel this as "Non-Halogenated," it may be sent to a facility lacking these scrubbers, resulting in illegal release of iodine vapor into the atmosphere.
Emergency Contingencies
Scenario
Response Protocol
Spill (Liquid)
1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, lab coat, goggles). 3. Cover with vermiculite or sand .[3] Do not use paper towels (flammability risk). 4. Scoop into a jar and label as hazardous waste.
Skin Contact
1. Wash with soap and water for 15 minutes.[4] 2. Iodine compounds can stain and absorb; monitor for irritation.
Container Rupture
If old material has crystallized or turned purple (iodine release), do not open.[1] Place the entire container in a larger overpack drum and contact EHS.
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1]
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste.